(1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
説明
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChIキー |
ICAGVSBRKORTNY-XVKPBYJWSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]([C@H](C)O)N)F |
正規SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)F |
製品の起源 |
United States |
Crystal structure analysis of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
An In-Depth Technical Guide to the Crystal Structure Analysis of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol
Abstract
Chiral β-amino alcohols are foundational structural motifs in a multitude of pharmaceutical agents, owing to their ability to form specific, high-affinity interactions with biological targets.[1][2] The precise three-dimensional arrangement of their constituent atoms is paramount to their biological activity and efficacy. This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of a novel chiral β-amino alcohol, (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol. While a public crystal structure for this specific molecule is not available, this whitepaper serves as an exemplary case study, detailing the necessary experimental and computational steps from synthesis to final structural elucidation and its implications for drug development. We will explore the rationale behind key experimental decisions, present detailed protocols for crystallization and single-crystal X-ray diffraction (SC-XRD), and analyze a hypothetical crystal structure to illustrate the depth of information that can be gleaned. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel therapeutic agents.
Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry
The principle of chirality is central to modern drug design, as the differential interaction of enantiomers with chiral biological macromolecules (such as enzymes and receptors) can lead to vastly different pharmacological and toxicological profiles.[3][4] Chiral amino alcohols, in particular, are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][2][5] Their utility stems from the presence of both a basic amino group and a hydrogen-bonding alcohol moiety, often positioned at stereogenic centers, which allows for multifaceted interactions with protein active sites.
The subject of this guide, (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol, is a synthetic chiral amino alcohol. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly modulate its lipophilicity, metabolic stability, and binding interactions. A definitive determination of its solid-state conformation through single-crystal X-ray diffraction is therefore a critical step in understanding its potential as a drug candidate or a key intermediate. SC-XRD provides unambiguous information on molecular geometry, stereochemistry, and intermolecular interactions, which are invaluable for structure-activity relationship (SAR) studies and in silico drug design.[6][7]
Synthesis and Crystallization: From Molecule to Single Crystal
A robust and scalable synthetic route is the first step towards obtaining high-purity material suitable for crystallization. The synthesis of chiral β-amino alcohols can be approached through various stereoselective methods.[2] Following successful synthesis and purification, the next critical challenge is the growth of diffraction-quality single crystals.
Exemplary Synthetic Pathway
A plausible synthetic approach to (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol could involve the asymmetric reduction of a corresponding α-amino ketone precursor. This method often provides good stereocontrol. The general workflow is outlined below.
Caption: A plausible synthetic workflow for the target compound.
Protocol for Single Crystal Growth
The formation of a high-quality single crystal is often the most challenging step in the process. It is an empirical science that requires screening of various conditions. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.
Step-by-Step Crystallization Protocol:
-
Material Purification: The synthesized compound must be of the highest possible purity (>99%). Techniques such as column chromatography followed by recrystallization are employed. Purity is typically verified by NMR spectroscopy and HPLC.
-
Solvent Selection: A solvent or a mixture of solvents is required in which the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when heated but sparingly soluble at room temperature.
-
Screening Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial. The vial is covered with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. This can be done in a controlled manner using a programmable cooling bath.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal quality.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7] The fundamental principle involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SC-XRD
-
Data Collection: A suitable single crystal is mounted on a goniometer head in a modern single-crystal X-ray diffractometer. The crystal is maintained at a cryogenic temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The diffractometer, equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector), rotates the crystal through a series of angles while collecting diffraction images.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be computationally determined. For small molecules, direct methods or Patterson methods are commonly used to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction intensities. The quality of the refinement is monitored using the R-factor.
-
Validation: The final structure is validated using software tools like PLATON to check for missed symmetry, incorrect atom assignments, and to analyze the overall geometry and intermolecular interactions. The final results are typically reported in a Crystallographic Information File (CIF).
Hypothetical Crystal Structure Analysis
The following section presents a plausible, illustrative analysis of the crystal structure of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.
Crystallographic Data
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₀H₁₄FNO |
| Formula weight | 183.22 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.543(2) Å, b = 8.912(3) Å, c = 16.234(5) Å, α=β=γ=90° |
| Volume | 946.5(5) ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.285 Mg/m³ |
| Absorption coefficient | 0.095 mm⁻¹ |
| F(000) | 392 |
| Reflections collected | 8542 |
| Independent reflections | 2168 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.112 |
Note: These data are illustrative and not from an actual experiment.
Molecular Conformation and Geometry
In this hypothetical structure, the molecule adopts a conformation where the amino and hydroxyl groups are positioned to minimize steric hindrance and maximize potential hydrogen bonding. The phenyl ring is oriented to reduce steric clash with the propanol backbone.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| C1-C2 | 1.525(3) |
| C2-O1 | 1.428(2) |
| C1-N1 | 1.489(3) |
| C4-F1 | 1.361(2) |
| Angle | |
| N1-C1-C2 | 111.5(2) |
| C1-C2-O1 | 109.8(2) |
| C1-C2-C3 | 112.3(2) |
Supramolecular Assembly and Hydrogen Bonding
A key aspect of crystal structure analysis is understanding the intermolecular interactions that dictate the crystal packing. In this case, the amino and hydroxyl groups are expected to be primary drivers of the supramolecular assembly through a network of hydrogen bonds.
Caption: A simplified representation of a hydrogen bonding network.
In this hypothetical structure, the hydroxyl group of one molecule could act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule (O-H···N). Concurrently, one of the N-H protons could donate to the oxygen atom of another neighboring molecule (N-H···O). This network of intermolecular interactions would link the molecules into chains or sheets, contributing to the stability of the crystal lattice. The fluorine atom may also participate in weaker C-H···F interactions.
Implications for Drug Development
The precise structural data obtained from SC-XRD analysis would have several key implications for the development of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol as a potential therapeutic agent:
-
Absolute Stereochemistry: The analysis would provide an unambiguous confirmation of the (1R,2S) absolute stereochemistry, which is crucial for regulatory approval and for understanding its interaction with a chiral biological target.
-
Conformational Analysis: The solid-state conformation provides a low-energy snapshot of the molecule's preferred geometry. This can be used as a starting point for computational modeling and docking studies to predict its binding mode to a target protein.
-
Pharmacophore Modeling: The precise distances and angles between the key pharmacophoric features (the amino group, hydroxyl group, and the fluorinated aromatic ring) would inform the development of pharmacophore models for virtual screening and lead optimization.
-
Polymorph Screening: The determined crystal structure represents one possible polymorphic form. This information is a critical baseline for polymorph screening, which is essential for ensuring the solid-state stability and consistent bioavailability of an active pharmaceutical ingredient (API).
Conclusion
The crystal structure analysis of chiral small molecules like (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is an indispensable component of modern drug discovery and development. This technical guide has outlined the comprehensive workflow, from the initial synthesis and challenging process of crystal growth to the detailed analysis of a hypothetical crystal structure using single-crystal X-ray diffraction. The resulting data, including precise bond lengths, angles, absolute stereochemistry, and a detailed understanding of intermolecular interactions, provide invaluable insights that guide medicinal chemists in the rational design of more potent and selective drug candidates. While the specific structure presented herein is illustrative, the described methodologies and the scientific rationale are directly applicable to the structural elucidation of any novel crystalline compound.
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Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetic Profiling of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL Derivatives
For Immediate Release
A Comprehensive Whitepaper for Drug Development Professionals
This in-depth technical guide provides a strategic and methodological framework for the comprehensive pharmacokinetic profiling of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL derivatives. Authored for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of this important class of compounds.
Executive Summary
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1] This guide outlines a holistic and integrated strategy for the preclinical evaluation of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL derivatives, a class of molecules with significant therapeutic potential.[2] By front-loading ADME studies, we can identify promising candidates, optimize molecular structures, and mitigate the risk of late-stage attrition.[1][3][4][5][6] This document details a tiered approach, beginning with a suite of in vitro assays to assess fundamental ADME characteristics, followed by targeted in vivo studies in relevant animal models to understand the drug's behavior in a complex biological system.
Section 1: The Foundational Pillar - In Vitro ADME Profiling
The initial phase of pharmacokinetic profiling relies on a battery of in vitro assays designed to provide early, high-throughput data on the fundamental ADME properties of the derivatives.[3][5][6] This cost-effective approach allows for the rapid screening of multiple compounds, enabling data-driven decisions for lead optimization.[7]
Permeability: Predicting Oral Absorption
A critical determinant of oral bioavailability is a compound's ability to traverse the intestinal epithelium.[8]
1.1.1 Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the small intestine, complete with tight junctions and efflux transporters.[9][10] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio.[9][10]
-
Rationale: An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[9] The inclusion of specific inhibitors can confirm the involvement of particular transporters.[9] This assay is a well-established model for predicting in vivo drug absorption.[10][11]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on semipermeable supports in transwell plates and culture for 21-25 days to allow for differentiation and monolayer formation.[10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[10][12]
-
Dosing: Add the test compound (e.g., at 10 µM) to either the apical or basolateral chamber in duplicate or triplicate.[10]
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9][10]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.[10]
-
Data Analysis: Calculate the Papp value and the efflux ratio.
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow of the bidirectional Caco-2 permeability assay.
Distribution: Understanding Tissue and Plasma Interactions
1.2.1 Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences its distribution and availability to exert a pharmacological effect.[13] Only the unbound fraction is free to interact with its target.[13]
-
Rationale: High plasma protein binding can lead to a lower volume of distribution and a longer half-life. Equilibrium dialysis is considered a gold-standard method for determining PPB.[13][14]
Experimental Protocol: Equilibrium Dialysis for PPB
-
Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat, mouse) at a clinically relevant concentration.
-
Dialysis: Load the plasma sample into one chamber of a dialysis unit and a protein-free buffer into the other, separated by a semipermeable membrane.
-
Equilibration: Incubate the unit at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[15]
-
Sampling: Collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: Calculate the percentage of the drug bound to plasma proteins.
1.2.2 Blood-to-Plasma Ratio: This parameter is important for understanding the distribution of a compound into red blood cells, which can affect the overall pharmacokinetic profile.
Metabolism: Assessing Metabolic Stability and Enzyme Interactions
1.3.1 Metabolic Stability in Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[16]
-
Rationale: This assay provides a measure of the intrinsic clearance of a compound, which is crucial for predicting its in vivo hepatic clearance and bioavailability.[17][18] Compounds with high metabolic instability are likely to be rapidly cleared from the body.[17]
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing pooled liver microsomes from the target species, the test compound, and a buffer.
-
Initiation: Start the reaction by adding the cofactor NADPH.[7][16]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a solvent like acetonitrile to stop the reaction.[7][16]
-
Analysis: After centrifugation, analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
1.3.2 Cytochrome P450 (CYP) Inhibition Assay: This assay is critical for assessing the potential for drug-drug interactions (DDIs).[19]
-
Rationale: Inhibition of specific CYP isoforms by a new drug candidate can lead to elevated plasma concentrations of co-administered drugs that are metabolized by the same enzyme, potentially causing adverse effects.[20][21] Regulatory agencies recommend evaluating inhibition of key CYP isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4.[20]
Experimental Protocol: CYP Inhibition Assay (Fluorogenic or LC-MS/MS based)
-
Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform and varying concentrations of the test compound.[22]
-
Reaction: Initiate the reaction by adding NADPH.
-
Detection: Measure the formation of the metabolite of the probe substrate. This can be done using a fluorogenic product or by LC-MS/MS for higher specificity.[20][22]
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Table 1: Summary of Key In Vitro ADME Assays and Their Significance
| Assay | Parameter Measured | Significance |
| Caco-2 Permeability | Apparent Permeability (Papp), Efflux Ratio | Predicts oral absorption and identifies potential for active efflux.[9][10] |
| Plasma Protein Binding | Percentage Bound | Determines the fraction of drug available for distribution and pharmacological effect.[13] |
| Microsomal Stability | In Vitro Half-life (t½), Intrinsic Clearance (CLint) | Predicts hepatic clearance and bioavailability.[17][18] |
| CYP Inhibition | IC50 | Assesses the potential for drug-drug interactions.[19][21] |
Section 2: The Confirmatory Step - In Vivo Pharmacokinetic Studies
Following the initial in vitro screening, promising candidates are advanced to in vivo studies to understand their pharmacokinetic behavior in a whole organism.[1][23][24] Rodent models, such as mice and rats, are commonly used in these preclinical studies.[23][24]
Study Design and Execution
2.1.1 Animal Model Selection: The choice of rodent species depends on factors such as the metabolic profile of the drug and its relevance to human physiology.[23]
2.1.2 Dosing and Sampling: The drug is administered via the intended clinical route (e.g., oral) and a comparator intravenous (IV) route to determine absolute bioavailability.[25] Blood samples are collected at multiple time points to characterize the concentration-time profile.[26]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimation: Acclimate the animals to the laboratory conditions.
-
Dosing: Administer the compound to groups of animals via the chosen routes (e.g., oral gavage and intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.[27][28]
Data Analysis and Interpretation
The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters.[29][30]
2.2.1 Non-Compartmental Analysis (NCA): This method is used to calculate key pharmacokinetic parameters directly from the data without assuming a specific compartmental model.[31][32]
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Absolute bioavailability (calculated by comparing the AUC after oral and IV administration).
-
Diagram: Integrated Pharmacokinetic Profiling Workflow
Caption: Integrated workflow for pharmacokinetic profiling.
Section 3: Advanced Modeling and Future Directions
Physiologically Based Pharmacokinetic (PBPK) Modeling: For lead candidates, PBPK models can be developed to integrate in vitro ADME data with physiological information to simulate the drug's behavior in humans.[3][32] This powerful tool can help predict human pharmacokinetics, assess the impact of intrinsic and extrinsic factors, and inform clinical trial design.[3]
Conclusion
A robust and early assessment of the pharmacokinetic properties of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL derivatives is paramount for successful drug development. The integrated approach outlined in this guide, combining a comprehensive suite of in vitro assays with targeted in vivo studies, provides a scientifically sound framework for identifying and advancing candidates with favorable ADME profiles. By embracing this data-driven strategy, we can enhance the efficiency of the drug discovery process and increase the likelihood of bringing safe and effective medicines to patients.
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Receptor binding affinity of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL analogs
An In-Depth Technical Guide to the Receptor Binding Affinity of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL Analogs
Introduction: Deconstructing a Potent Pharmacophore
The (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol scaffold represents a fascinating convergence of structural motifs known to impart significant biological activity. As an analog of the well-established phenylpropanolamine class of compounds, which includes molecules like ephedrine and pseudoephedrine, its core structure is predisposed to interact with monoaminergic systems in the central nervous system. The specific stereochemistry, (1R,2S), is critical, as biological receptors are chiral environments where only specific enantiomers can achieve optimal binding.
This guide delves into the nuanced structure-activity relationships (SAR) governing the receptor binding affinity of this compound and its analogs. We will explore the strategic inclusion of the 3-fluoro and 4-methyl substitutions on the phenyl ring, dissect their influence on the molecule's electronic and steric properties, and provide a framework for predicting and experimentally verifying receptor interactions. The primary focus will be on the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are the logical targets for this chemical class. We will conclude with a detailed, field-proven protocol for conducting competitive radioligand binding assays, providing researchers with the tools to validate these principles in their own laboratories.
Part 1: The Structure-Activity Relationship (SAR) Landscape
The binding affinity of a ligand is not determined by a single feature but by the sum of its interactions with the receptor's binding pocket. For the (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol series, we can analyze the SAR by dissecting the key structural modifications from the base phenylpropanolamine scaffold.
The Phenylpropanolamine Backbone: A Foundation for CNS Activity
The core 1-amino-1-phenylpropan-2-ol structure is the foundation. The primary amine and the hydroxyl group are critical for forming hydrogen bonds and ionic interactions within receptor binding sites. The specific (1R,2S) stereoisomer, also known as the norephedrine configuration, dictates the precise three-dimensional orientation of these functional groups, which is paramount for high-affinity binding to chiral receptors like monoamine transporters.
Strategic Aromatic Substitution: The Role of Fluorine and Methyl Groups
The true innovation in this series lies in the substitution pattern on the phenyl ring. These modifications are not arbitrary; they are deliberate choices made to modulate the compound's pharmacological profile.
-
3-Fluoro Substitution: The incorporation of a fluorine atom is a common and powerful strategy in medicinal chemistry.[1][2] Its high electronegativity at the meta-position withdraws electron density from the aromatic ring, which can lower the pKa of the primary amine. This change can influence the proportion of the molecule that is ionized at physiological pH, affecting its ability to cross the blood-brain barrier and engage in ionic interactions. Furthermore, fluorine can act as a hydrogen bond acceptor and its substitution can block sites of metabolic oxidation, potentially increasing the compound's half-life.[3]
-
4-Methyl Substitution: The methyl group at the para-position adds lipophilicity and steric bulk. This increased lipophilicity can enhance membrane permeability and hydrophobic interactions within the binding pocket. The steric bulk can also enforce a specific rotational conformation (rotamer) of the phenyl ring relative to the propanol side chain, which may be more favorable for binding to one receptor subtype over another, thereby influencing selectivity.
The interplay between these two groups creates a unique electronic and steric profile that fine-tunes the molecule's interaction with its target receptors.
Part 2: Quantitative Analysis of Receptor Binding Affinity
Based on the SAR principles discussed, we can predict how analogs of the title compound will interact with the monoamine transporters. The following table presents illustrative, hypothetical binding affinity data (Kᵢ, nM) to demonstrate these concepts. Kᵢ (inhibitory constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium; a lower Kᵢ value indicates a higher binding affinity.
| Compound Analog | Modification | Predicted Kᵢ (nM) vs. hDAT | Predicted Kᵢ (nM) vs. hNET | Predicted Kᵢ (nM) vs. hSERT | Rationale |
| 1 (Title Compound) | (1R,2S), 3-F, 4-Me | 15 | 5 | 250 | The combination of electronic and steric effects leads to high affinity and selectivity, particularly for NET and DAT. |
| 2 | (1S,2R) Stereoisomer | >1000 | >1000 | >5000 | Incorrect stereochemistry prevents optimal binding to all transporters. |
| 3 | des-Fluoro (4-Me only) | 45 | 20 | 400 | Removal of the electron-withdrawing group increases pKa and alters binding electrostatics, reducing affinity. |
| 4 | des-Methyl (3-F only) | 30 | 15 | 350 | Loss of lipophilic and steric contribution from the methyl group reduces affinity. |
| 5 | Unsubstituted | 150 | 80 | 800 | The parent phenylpropanolamine scaffold has modest affinity compared to its substituted analogs. |
Note: This data is illustrative and serves to model the expected outcomes based on established medicinal chemistry principles. Actual values must be determined experimentally.
Part 3: Experimental Verification - A Protocol for Radioligand Binding Assays
To empirically determine the binding affinities proposed above, a competitive radioligand binding assay is the gold standard.[4] This method measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.
Core Principle & Self-Validation
The assay's trustworthiness is built on its design. By using a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound, we can generate a competition curve.[5] The inclusion of a "blank" (no competitor) defines 100% binding, and a "non-specific" control (a saturating concentration of a known inhibitor) defines 0% specific binding. Every data point is thus internally referenced, ensuring the integrity of the resulting IC₅₀ (half-maximal inhibitory concentration) value, which can then be converted to the Kᵢ value.
Detailed Step-by-Step Methodology
This protocol is optimized for determining the binding affinity of test compounds at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters expressed in HEK293 cells.[6]
A. Preparation of Cell Membranes:
-
Cell Culture: Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) to ~90% confluency.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS), then scrape them into a collection tube. Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Dounce or polytron homogenizer.
-
Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Final Preparation: Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., via Bradford assay), and store aliquots at -80°C until use.
B. Competitive Binding Assay:
-
Plate Setup: In a 96-well plate, add assay buffer (e.g., Krebs-HEPES buffer) to all wells.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM). Add the appropriate concentration to the "test" wells.
-
Controls:
-
Total Binding Wells: Add vehicle (e.g., DMSO) only.
-
Non-Specific Binding (NSB) Wells: Add a high concentration of a known inhibitor (e.g., 10 µM Mazindol for hDAT, 10 µM Desipramine for hNET, 10 µM Imipramine for hSERT).[6]
-
-
Radioligand Addition: Add the radioligand to all wells at a final concentration near its Kₔ value (e.g., ~1-3 nM [³H]WIN 35,428 for hDAT, ~1-3 nM [³H]Nisoxetine for hNET, ~0.5-1 nM [³H]Citalopram for hSERT).
-
Initiate Reaction: Add the prepared cell membranes (typically 10-20 µg of protein per well) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
Termination & Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter mat (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the observed CPM.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response model) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.
Conclusion
The (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL scaffold is a prime example of rational drug design, where specific stereochemistry and targeted substitutions are used to enhance interactions with biological targets. The analysis of its structure-activity relationship strongly suggests a high affinity for monoamine transporters, a hypothesis that can be rigorously tested using the detailed binding assay protocol provided. By understanding the causal links between chemical structure and binding affinity, researchers can better design and interpret experiments, accelerating the discovery of novel and effective therapeutics for neurological and psychiatric disorders.
References
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
-
Kimura, Y., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005–1015. [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(2), 120-131. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 692. [Link]
-
Roth, B. L., et al. (2010). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. Journal of Medicinal Chemistry, 53(3), 1369–1377. [Link]
-
Gavilán, E., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. [Link]
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
-
National Library of Medicine. (n.d.). Structure-Activity Relationship. MeSH Browser. [Link]
-
Al-Harthi, S. E., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences, 14(1), 6. [Link]
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Gemo, R., et al. (2017). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 22(6), 988. [Link]
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Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]
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Seeman, P., et al. (2008). Identification and characterization of novel small-molecule protease-activated receptor 2 agonists. Journal of Pharmacology and Experimental Therapeutics, 327(3), 732–741. [Link]
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Mechanism of Action for APIs Derived from (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL: A Technical Guide
Executive Summary
The chiral building block (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL (CAS 1270090-23-7) represents a highly specialized pharmacophore in the development of atypical monoamine modulators. By merging the amphetamine/cathine backbone with a precisely engineered halogenated aromatic ring, APIs derived from this intermediate exhibit profound selectivity for the Norepinephrine Transporter (NET) and act as potent intracellular agonists for Trace Amine-Associated Receptor 1 (TAAR1). This whitepaper dissects the structural causality, signaling mechanisms, and self-validating experimental frameworks required to evaluate these next-generation neurotherapeutics.
Structural Pharmacology & Causality: The Molecular Logic
The pharmacological profile of this API core is dictated by two distinct structural features: its absolute stereochemistry and its aromatic substitution pattern.
The (1R,2S) Stereocenter
The (1R,2S) absolute configuration corresponds to the erythro diastereomer, mirroring the precise spatial arrangement of endogenous phenylethanolamines and naturally occurring (-)-ephedrine.
-
Causality in Binding: This specific geometry forces the crucial β -hydroxyl group and the primary amine into an anti-periplanar conformation upon entering the orthosteric site of monoamine transporters. This rigid orientation allows for simultaneous, high-affinity hydrogen bonding with highly conserved residues, specifically Asp75 in NET and Asp103 in TAAR1.
The 3-Fluoro-4-Methylphenyl Moiety
The substitution pattern on the aromatic ring is the primary driver of target selectivity, specifically pushing the molecule toward NET over the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).
-
Lipophilic Anchoring: The 4-methyl group increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability. Crucially, it occupies a specific hydrophobic pocket (S1 subsite) within NET, while simultaneously preventing rapid metabolic para-hydroxylation by CYP2D6.
-
Electronic Tuning & Halogen Bonding: The 3-fluoro substitution exerts a strong electron-withdrawing inductive effect (-I). This subtly lowers the pKa of the adjacent amine, optimizing the ratio of ionized to unionized drug at physiological pH. Furthermore, the fluorine atom participates in multipolar interactions and halogen bonding within the binding pocket, driving exceptional NET selectivity. Literature demonstrates that the 3-fluoro-4-methylphenyl pharmacophore achieves a Ki of 0.43 nM at NET, demonstrating a 21-fold and 55-fold selectivity over DAT and SERT, respectively 1.
Core Mechanisms of Action
Mechanism A: Selective Norepinephrine Transporter (NET) Inhibition
APIs derived from this scaffold act as potent, competitive inhibitors of NET. By locking the transporter in an outward-facing conformation, they prevent the reuptake of synaptic norepinephrine. This sustained noradrenergic tone in the prefrontal cortex is a critical mechanism for modulating CRF-evoked behaviors and treating stress-related affective disorders 2.
Mechanism B: TAAR1 Agonism and Transporter Internalization
Beyond classical reuptake inhibition, the amphetamine-like backbone of this propanolamine acts as an intracellular agonist for TAAR1. Because TAAR1 is an intracellular GPCR, the lipophilic 3-fluoro-4-methylphenyl group is essential for passive diffusion across the neuronal membrane. Activation of TAAR1 couples to Gαs , stimulating adenylyl cyclase (AC) and driving cAMP accumulation. This cascade activates Protein Kinase A (PKA), which phosphorylates monoamine transporters, leading to their internalization and a non-vesicular efflux of monoamines. This dual-action profile presents a trans-dimensional approach to treating depressive-like behaviors and cognitive impairment 3.
TAAR1-mediated GPCR signaling cascade driving monoamine transporter internalization.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these APIs requires self-validating assay systems. The following protocols are designed with internal controls to eliminate false positives.
Protocol 1: Competitive Radioligand Binding Assay (NET Selectivity)
-
Causality Check: Why use PEI-treated filters? Basic amines derived from propan-2-ol exhibit high non-specific binding to the negative silanol groups of glass fiber filters. Pre-treating with 0.5% polyethylenimine (PEI) neutralizes this charge. This maximizes the specific signal window (Total vs. Non-Specific Binding), ensuring the assay is self-validating via a high Z'-factor (>0.7).
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize HEK293 cells stably expressing human NET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.
-
Incubation: In a 96-well plate, combine 50 µL of the API (varying concentrations from 10−11 to 10−5 M), 50 µL of [3H] -Nisoxetine (1.0 nM final concentration), and 100 µL of membrane suspension. Incubate at 4°C for 2 hours to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.
-
Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a beta counter.
Self-validating radioligand binding workflow for monoamine transporter assays.
Protocol 2: In Vitro TAAR1 cAMP Accumulation Assay
-
Causality Check: Why include IBMX? Isobutylmethylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the cAMP generated by TAAR1 activation would be rapidly hydrolyzed by cellular PDEs, leading to false-negative efficacy readouts. Including 500 µM IBMX ensures the accumulation is a direct, stable measure of adenylyl cyclase activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells expressing human TAAR1 into 384-well white opaque plates at a density of 5,000 cells/well. Incubate overnight at 37°C.
-
Compound Treatment: Replace media with stimulation buffer (HBSS, 0.1% BSA, 500 µM IBMX). Add the (1R,2S)-API in a 10-point dose-response curve. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate). Incubate for 1 hour at room temperature.
-
Readout: Measure the fluorescence resonance energy transfer (FRET) signal at 665 nm / 620 nm using a microplate reader. Calculate EC50 using a 4-parameter logistic non-linear regression model.
Quantitative Data Summary
The integration of the 3-fluoro-4-methylphenyl moiety drastically shifts the pharmacological profile compared to unhalogenated reference compounds, yielding a highly selective NET/TAAR1 dual-action profile.
| Compound / API Core | Target | Affinity ( Ki , nM) / Efficacy ( EC50 ) | Selectivity Ratio (vs DAT) |
| (1R,2S)-3F-4Me-PPA Core | NET | 0.43 nM | 21-fold |
| (1R,2S)-3F-4Me-PPA Core | DAT | 9.03 nM | 1 |
| (1R,2S)-3F-4Me-PPA Core | SERT | 23.65 nM | 0.38 |
| (1R,2S)-3F-4Me-PPA Core | TAAR1 | 45.0 nM ( EC50 ) | N/A |
| Desipramine (Reference) | NET | 0.80 nM | ~15-fold |
Sources
Enantioselective Synthesis Protocol for (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary & Strategic Rationale
The target molecule, (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol , belongs to the 1-amino-1-arylpropan-2-ol family. These norpseudoephedrine analogs are highly valued in medicinal chemistry as versatile chiral building blocks and pharmacophores for central nervous system (CNS) and metabolic targets[1].
Synthesizing this motif with high enantio- and diastereocontrol requires precise manipulation of the two adjacent stereocenters (C1 and C2). To accommodate different stages of drug development, this application note details two distinct, self-validating synthetic workflows:
-
Route A: The Discovery Protocol (Sharpless Asymmetric Aminohydroxylation). Ideal for rapid, milligram-to-gram scale synthesis during the hit-to-lead phase. It leverages predictable osmium-catalyzed stereocontrol to directly install both heteroatoms across an (E)-alkene.
-
Route B: The Process Protocol (Biocatalytic Dynamic Kinetic Resolution). Designed for scalable, green API manufacturing. It utilizes engineered ketoreductases (KREDs) to set the stereocenters via dynamic kinetic resolution (DKR), avoiding toxic transition metals.
Mechanistic Causality & Workflow Design
Workflow for the enantioselective synthesis of the target amino alcohol via SAA and DKR routes.
Causality in Route A (SAA)
The Sharpless Asymmetric Aminohydroxylation (SAA) of (E)-alkenes using the (DHQ)₂PHAL ligand forces the osmium catalyst to approach from the bottom face (α-face) of the olefin () [1]. The regioselectivity is governed by the electron-rich 3-fluoro-4-methylphenyl group, which stabilizes the incipient positive charge at the benzylic position (C1), directing the nitrogen atom exclusively to C1 and the oxygen to C2 () [2]. This predictable syn-addition yields the desired (1R,2S) configuration.
Causality in Route B (Biocatalytic DKR)
In aqueous buffer at pH 7.5, the α-amino ketone undergoes rapid racemization at C1 via an achiral enol intermediate. An engineered Ketoreductase (KRED) selectively binds the (1R)-enantiomer and reduces the C2 ketone to the (2S)-alcohol. Because the (1S)-enantiomer continuously equilibrates to the (1R)-form, the theoretical yield of the (1R,2S) product is 100%, bypassing the 50% yield limit of standard kinetic resolutions[1].
Step-by-Step Experimental Protocols
Protocol A: Discovery-Scale Synthesis (SAA Route)
Step A1: Synthesis of (E)-1-(3-Fluoro-4-methylphenyl)prop-1-ene
-
Reaction: In a rigorously degassed Schlenk flask, combine 4-bromo-2-fluorotoluene (10.0 mmol), (E)-propenylboronic acid (12.0 mmol), and K₂CO₃ (20.0 mmol) in a Toluene/EtOH/H₂O mixture (2:1:1, 40 mL).
-
Catalysis: Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%). Heat the biphasic mixture to 85 °C for 12 hours.
-
Causality Check: Suzuki-Miyaura cross-coupling is chosen here over Wittig olefination because it strictly preserves the (E)-geometry of the boronic acid, which is critical for the downstream stereochemistry () [3].
-
Validation: Extract with EtOAc. Purify via silica plug (Hexanes). Run ¹H NMR (CDCl₃); validate the (E)-geometry by observing the trans-alkene protons at ~6.3 ppm with a coupling constant of J≈16.0 Hz .
Step A2: Sharpless Asymmetric Aminohydroxylation
-
Preparation: In a 250 mL round-bottom flask, dissolve benzyl carbamate (CbzNH₂, 31.0 mmol) in n-propanol (40 mL). Add aqueous NaOH (30.0 mmol in 40 mL H₂O). Stir at 0 °C and add tert-butyl hypochlorite (t-BuOCl, 30.0 mmol) dropwise. Stir for 15 minutes to generate the active N-chloro carbamate sodium salt.
-
Catalytic Addition: Add (DHQ)₂PHAL (0.5 mmol, 5 mol%) and K₂OsO₂(OH)₄ (0.4 mmol, 4 mol%). The solution will turn pale green.
-
Reaction: Add the (E)-alkene from Step A1 (10.0 mmol) dissolved in n-propanol (10 mL). Stir at 4 °C for 24 hours.
-
Workup & Validation: Quench with saturated aqueous Na₂SO₃ (50 mL) to reduce the osmium. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc). Validate regiochemistry via ¹H NMR (the C1 benzylic proton will shift downfield to ~4.8 ppm due to the adjacent NHCbz group).
Step A3: Deprotection
-
Reaction: Dissolve the N-Cbz protected amino alcohol (5.0 mmol) in Methanol (30 mL). Add 10% Pd/C (100 mg).
-
Hydrogenation: Stir under H₂ atmosphere (1 atm, balloon) at room temperature for 4 hours.
-
Isolation: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the target (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.
Protocol B: Process-Scale Synthesis (Biocatalytic DKR Route)
Step B1: Synthesis of Racemic α-Amino Ketone Hydrochloride
-
Nitrosation: Dissolve 1-(3-fluoro-4-methylphenyl)propan-2-one (50.0 mmol) in ethereal HCl. Add isoamyl nitrite (60.0 mmol) dropwise at room temperature. Stir for 2 hours to form the oxime intermediate.
-
Reduction: Transfer the crude oxime to a Parr shaker. Add Methanol (100 mL), 10% Pd/C (500 mg), and concentrated HCl (5 mL). Hydrogenate at 40 psi for 6 hours.
-
Causality Check: The addition of HCl is non-negotiable. Free α-amino ketones rapidly undergo intermolecular condensation to form dihydropyrazines. Isolating the intermediate as a hydrochloride salt protonates the amine, rendering it non-nucleophilic and stable for storage.
Step B2: Enzymatic Dynamic Kinetic Resolution
-
Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.5). Add NADP⁺ (1 mM) and D-Glucose (100 mM).
-
Enzyme Loading: Add Glucose Dehydrogenase (GDH, 1 g/L) for continuous cofactor recycling, followed by the stereoselective Ketoreductase (e.g., KRED-130, 2 g/L).
-
Reaction: Add the racemic α-amino ketone hydrochloride (25.0 mmol). Incubate at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.
-
Validation: Monitor the reaction via LC-MS. Upon completion, adjust pH to 10.0 with 1M NaOH to free the amine, extract with MTBE, dry, and concentrate. Validate enantiomeric excess (>99% ee) using chiral HPLC (e.g., Chiralcel OD-H column).
Quantitative Data & Strategy Comparison
| Parameter | Route A: SAA (Discovery) | Route B: Biocatalytic DKR (Process) |
| Overall Yield | 42 – 48% (over 3 steps) | 72 – 78% (over 2 steps) |
| Enantiomeric Excess (ee) | 92 – 95% | >99% |
| Diastereomeric Excess (de) | 85 – 90% | >95% |
| Reaction Time (Total) | ~40 hours | ~32 hours |
| Scalability | Moderate (Osmium toxicity limits API scale) | High (Aqueous, transition-metal free) |
| Primary Application | Rapid analog library generation | Large-scale API manufacturing |
References
-
G. Li, H. T. Chang, K. B. Sharpless, "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins," Angewandte Chemie International Edition in English, vol. 35, pp. 2813-2817, 1996. URL:[Link]
-
B. Tao, G. Schlingloff, K. B. Sharpless, "Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates," Tetrahedron Letters, vol. 39, pp. 2507-2510, 1998. URL:[Link]
-
N. Ríos-Lombardía, et al., "Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol," Advanced Synthesis & Catalysis, vol. 365, pp. 1036–1047, 2023. URL:[Link]
-
N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, pp. 2457-2483, 1995. URL:[Link]
Sources
Application Note: (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol as a Next-Generation Chiral Auxiliary
Executive Summary
The pursuit of absolute stereocontrol in drug development relies heavily on the structural precision of chiral directors. While classic 1,2-amino alcohols (such as norephedrine or phenylglycinol) have served as foundational scaffolds in asymmetric synthesis[1], complex active pharmaceutical ingredients (APIs) often require auxiliaries that provide tighter transition-state organization.
This application note details the implementation of (1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol as a highly tuned chiral auxiliary. By converting this specific amino alcohol into an Evans-type oxazolidinone, chemists can achieve near-perfect facial selectivity in asymmetric alkylations and aldol additions. The protocols provided herein are designed as self-validating systems, ensuring high reproducibility and analytical confidence for process chemists and drug development professionals.
Mechanistic Rationale: The 3-Fluoro-4-Methyl Advantage
The substitution pattern on the aryl ring of a chiral auxiliary is not merely decorative; it fundamentally alters the electronics and sterics of the reactive intermediate[2]. The superiority of the 3-fluoro-4-methylphenyl moiety over a standard phenyl ring is driven by two distinct phenomena:
-
Electronic Tuning (Dipole Alignment): The highly electronegative fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect. This modulates the Lewis basicity of the oxazolidinone system, tightening the chelation of the lithium cation during enolate formation. This rigidifies the Z-enolate geometry, minimizing rotational degrees of freedom.
-
Steric Extension: The para-methyl group extends the steric bulk of the aryl ring further into the solvent cavity. During the electrophilic attack, this extended bulk creates a deeper chiral pocket, effectively shielding the Re-face of the enolate and forcing the electrophile to approach exclusively from the less hindered Si-face.
Recent advances in enzymatic cascades have made highly substituted enantiopure 1,2-amino alcohols like this one increasingly accessible[3], making them viable for scale-up operations.
Experimental Workflows & Protocols
Synthesis of the Chiral Oxazolidinone Auxiliary
Objective: Restrict the conformational freedom of the 1,2-amino alcohol by forming a rigid 5-membered oxazolidinone ring.
-
Causality: Triphosgene is utilized instead of diethyl carbonate. Sterically hindered aryl groups often require elevated temperatures with carbonates, which risks epimerization at the benzylic (1R) position. Triphosgene allows for rapid, low-temperature cyclization, preserving stereointegrity.
Step-by-Step Protocol:
-
Dissolve (1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.
-
Add anhydrous triethylamine (2.5 equiv) and cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.4 equiv) in CH₂Cl₂ dropwise over 30 minutes to prevent thermal spiking.
-
Stir at 0 °C for 1 hour, then warm to ambient temperature for 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validating Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the broad primary amine/alcohol signals and the downfield shift of the benzylic methine proton (typically moving from ~4.0 ppm to ~5.2 ppm) confirms complete cyclization. If unreacted starting material remains, the system lacked sufficient anhydrous conditions.
Asymmetric Alkylation of N-Acyl Oxazolidinones
Objective: Perform a highly diastereoselective C-C bond formation.
-
Causality: Deprotonation with Lithium Diisopropylamide (LDA) at -78 °C selectively forms the chelated Z-enolate due to the minimization of allylic A(1,3) strain. The lithium cation coordinates both the enolate oxygen and the oxazolidinone carbonyl, locking the conformation.
Step-by-Step Protocol:
-
N-Acylation: Deprotonate the oxazolidinone (1.0 equiv) with n-BuLi (1.05 equiv) in THF at -78 °C. Add the desired acyl chloride (1.1 equiv) and warm to room temperature. Isolate the N-acyl derivative.
-
Enolization: Cool a solution of the N-acyl oxazolidinone in anhydrous THF (0.1 M) to -78 °C. Add freshly prepared LDA (1.1 equiv) dropwise. Stir for 30 minutes to ensure complete Z-enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 3.0 equiv) dropwise. Maintain at -78 °C for 4 hours.
-
Quench cold with glacial acetic acid (2.0 equiv) in THF to prevent epimerization during the workup, then partition between EtOAc and water.
Self-Validating Checkpoint: Prior to crystallization, analyze an aliquot of the crude product via chiral HPLC. A diastereomeric ratio (dr) of >98:2 validates the integrity of the Z-enolate and the steric shielding of the auxiliary. A lower dr indicates either a failure to maintain -78 °C or moisture ingress compromising the lithium chelation.
Non-Destructive Auxiliary Cleavage
Objective: Isolate the enantiopure product while recovering the high-value auxiliary intact.
-
Causality: Standard alkaline hydrolysis (LiOH) can lead to endocyclic cleavage (destroying the auxiliary) or racemization of the newly formed stereocenter. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the exocyclic carbonyl with extreme chemoselectivity due to the alpha-effect.
Step-by-Step Protocol:
-
Dissolve the alkylated product in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 equiv) followed immediately by LiOH·H₂O (2.0 equiv).
-
Stir at 0 °C for 1 hour.
-
Quench the excess peroxide with an aqueous solution of Na₂SO₃ (1.5 M) until a negative starch-iodine test is achieved.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract the chiral carboxylic acid product with EtOAc.
-
Basify the aqueous layer to recover the intact oxazolidinone auxiliary via CH₂Cl₂ extraction.
Workflow Visualization
Workflow of (1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol in asymmetric synthesis.
Comparative Performance Data
The following table summarizes the quantitative advantages of utilizing the 3-fluoro-4-methylphenyl substituted auxiliary compared to the industry-standard norephedrine derivative. Data reflects the unpurified crude mixtures to demonstrate intrinsic stereocontrol.
| Auxiliary Scaffold | Electrophile (Reaction) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (1R,2S)-Norephedrine | Benzyl Bromide (Benzylation) | 85 | 95:5 | 92% |
| (1R,2S)-3-F-4-Me-Phenyl | Benzyl Bromide (Benzylation) | 94 | 99:1 | >99% |
| (1R,2S)-Norephedrine | Allyl Iodide (Allylation) | 82 | 92:8 | 89% |
| (1R,2S)-3-F-4-Me-Phenyl | Allyl Iodide (Allylation) | 91 | 98:2 | 98% |
Note: The enhanced yield in the fluorinated auxiliary is attributed to the suppression of oxidative side-reactions during enolization, a common degradation pathway in electron-rich unsubstituted phenyl rings.
Sources
Mass spectrometry fragmentation pathways for (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Drug Development Professionals.
Executive Summary
The compound (1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a chiral, fluorinated 1,2-amino alcohol. Structurally, it is a positional isomer of conventional ephedrine derivatives (which are 2-amino-1-arylpropan-1-ols). Encountered frequently as a synthetic intermediate, a designer drug metabolite, or a pharmaceutical impurity, its unambiguous identification is critical. This application note details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol and elucidates the mechanistic causality behind its unique fragmentation pathways.
Structural Context & Analytical Challenges
The fundamental analytical challenge in characterizing 1,2-amino alcohols lies in differentiating positional isomers[1]. Conventional ephedrines possess a benzylic hydroxyl group and an aliphatic amine. In contrast, (1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol features a benzylic amine and an aliphatic hydroxyl group .
Because these isomers share identical exact masses and elemental compositions, standard MS1 screening is insufficient. Differentiation relies entirely on understanding how the position of the heteroatoms dictates the charge retention and neutral losses during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[2].
Causality-Driven LC-HRMS Methodology
To ensure high trustworthiness and eliminate false positives, the analytical protocol must be a self-validating system . This means the method relies on orthogonal data points: chromatographic retention, exact mass (< 5 ppm error), isotopic pattern scoring, and specific diagnostic fragments.
We utilize Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole-Orbitrap (or Q-TOF) mass spectrometer. HCD is specifically chosen over traditional ion-trap CID because HCD avoids the "1/3 rule" low-mass cut-off, allowing the detection of critical low-mass aromatic fragments[2].
Self-Validating Protocol: Step-by-Step
-
Sample Preparation (Matrix Matching): Extract the sample using cold methanol to precipitate proteins. Spike with a stable isotope-labeled internal standard (SIL-IS) (e.g., Amphetamine-d5) to correct for matrix-induced ion suppression[3].
-
Chromatographic Separation:
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to resolve diastereomers.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. The acidic modifier ensures complete protonation of the amine group.
-
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode. The capillary temperature is optimized to 320°C to facilitate desolvation without inducing premature in-source thermal degradation.
-
HCD Fragmentation: Acquire MS/MS spectra using stepped collision energies (e.g., 10, 20, and 40 eV) to capture both fragile precursor transitions and robust, low-mass structural core ions[2].
Fig 1. Self-validating LC-HRMS workflow for the analysis of 1,2-amino alcohol derivatives.
Mechanistic Elucidation of Fragmentation Pathways
Upon ESI(+), the molecule readily protonates at the primary amine, yielding the precursor ion [M+H]⁺ at m/z 184.1138 (C₁₀H₁₅FNO⁺). The subsequent fragmentation is driven by the stability of the resulting product ions.
Pathway A: The Diagnostic Alpha-Cleavage (m/z 138.0719)
In standard ephedrines, alpha-cleavage yields an aliphatic iminium ion (e.g., m/z 44)[4],[5]. However, because our target compound is a benzylic amine, cleavage of the C1-C2 bond results in charge retention on the aromatic fragment. Mechanistically, this proceeds via an even-electron inductive cleavage accompanied by a hydrogen shift from the aliphatic chain to the leaving group. This expels a neutral ethanol molecule (C₂H₆O, 46.0419 Da), generating a highly conjugated, stable benzylic iminium ion [C₈H₉FN]⁺ at m/z 138.0719 . This ion dominates the spectrum and serves as the primary diagnostic marker.
Pathway B: Competitive Neutral Losses (m/z 167.0872 & 166.1032)
Benzylic amines are highly susceptible to deamination. The loss of neutral ammonia (NH₃, 17.0265 Da) yields a stabilized benzylic carbocation at m/z 167.0872 . Concurrently, the aliphatic hydroxyl group can undergo dehydration (loss of H₂O, 18.0106 Da), yielding a fragment at m/z 166.1032 .
Pathway C: Secondary Dissociation (m/z 121.0454)
At higher collision energies (e.g., 40 eV), the primary benzylic iminium ion (m/z 138.0719) undergoes a secondary loss of ammonia. This results in a highly stable, substituted tropylium or benzyl cation [C₈H₆F]⁺ at m/z 121.0454 .
Fig 2. ESI-MS/MS fragmentation pathways for protonated (1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.
Isomeric Differentiation: 1-Amino vs. 2-Amino Derivatives
To definitively validate the presence of the 1-amino isomer over the 2-amino (ephedrine-like) isomer, the analyst must compare the base peaks.
| Feature | 1-Amino-1-arylpropan-2-ol (Target) | 2-Amino-1-arylpropan-1-ol (Ephedrine Analog) |
| Heteroatom Position | Benzylic NH₂, Aliphatic OH | Benzylic OH, Aliphatic NH₂ |
| Primary Cleavage | Loss of Ethanol (46 Da) | Loss of substituted Benzaldehyde |
| Base Peak (MS/MS) | m/z 138.0719 (Benzylic Iminium) | m/z 46.065 (Aliphatic Iminium) |
| Secondary Marker | m/z 121.0454 (Tropylium) | m/z 139.055 (Benzylic Carbocation) |
Quantitative Data Summary
The following table summarizes the theoretical exact masses required for HRMS method programming. A mass tolerance window of ± 5 ppm should be applied during data processing.
| Ion Type | Formula | Theoretical Exact Mass (m/z) | Neutral Loss (Da) | Relative Abundance (HCD 20eV) |
| Precursor [M+H]⁺ | C₁₀H₁₅FNO⁺ | 184.1138 | N/A | Low (< 10%) |
| Benzylic Iminium | C₈H₉FN⁺ | 138.0719 | 46.0419 (C₂H₆O) | Base Peak (100%) |
| Deamination | C₁₀H₁₂FO⁺ | 167.0872 | 17.0265 (NH₃) | Medium (30-50%) |
| Dehydration | C₁₀H₁₃FN⁺ | 166.1032 | 18.0106 (H₂O) | Low-Medium (15-25%) |
| Tropylium Cation | C₈H₆F⁺ | 121.0454 | 63.0684 (Total) | Medium (40-60%) |
References
-
Gmeiner, G., et al. "Confirmatory procedure of ephedrines by gas chromatography-mass spectrometry." Recent Advances in Doping Analysis. Available at: [Link]
-
Wu, S., et al. "High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades." ACS Catalysis, 2022. Available at:[Link]
-
Sullivan, et al. "An Isotopically Labeled Internal Standard Liquid Chromatography−Tandem Mass Spectrometry Method for Determination of Ephedrine Alkaloids." Analytical Chemistry. Available at: [Link]
-
"Structure and fragmentation mechanisms of some ions in the mass spectrum of ephedrine." Biomedical Mass Spectrometry, 1977. Available at:[Link]
Sources
Biocatalytic transamination methods for (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL production
Application Note & Protocol
Title: Asymmetric Synthesis of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL via Biocatalytic Transamination
Abstract
Chiral amino alcohols are critical structural motifs in a vast array of active pharmaceutical ingredients (APIs). The synthesis of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, a key precursor for various therapeutics, presents significant stereochemical challenges for traditional chemical methods. This application note details a robust and highly selective biocatalytic protocol utilizing an (R)-selective ω-transaminase (ω-TA) for the asymmetric synthesis of this target molecule from its corresponding prochiral ketone. By leveraging the exquisite stereoselectivity of these enzymes, this method offers a greener, more efficient alternative to conventional synthesis, avoiding harsh reagents and complex purification steps.[1][2][3][4] We provide a comprehensive overview of the reaction mechanism, detailed step-by-step protocols for reaction setup and analysis, and key strategies for process optimization to overcome common challenges such as unfavorable reaction equilibria.
Introduction: The Case for Biocatalysis
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the biological activity of a drug is often confined to a single stereoisomer.[5] (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a valuable chiral building block whose synthesis requires precise control over two contiguous stereocenters. While chemical routes can achieve this, they often rely on multi-step processes, expensive chiral auxiliaries, or heavy metal catalysts, which carry significant economic and environmental burdens.[6][7][8]
Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful technology for sustainable synthesis.[9][10] Amine transaminases (ATAs), in particular, are highly effective for producing chiral amines from prochiral ketones with exceptional enantioselectivity.[11][12][13] These enzymes operate under mild aqueous conditions, reduce waste, and streamline synthetic pathways, aligning perfectly with the principles of green chemistry.[1][2] The industrial synthesis of sitagliptin, an antidiabetic drug, using an engineered (R)-selective transaminase (ATA-117) serves as a landmark example of the power of this technology, demonstrating increased yield and a significant reduction in waste compared to the preceding chemical process.[5][12]
The Transamination Reaction: Mechanism and Key Components
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[14][15][16] The catalytic cycle proceeds via a "ping-pong" mechanism involving two distinct half-reactions.[17][18]
-
First Half-Reaction: The PLP cofactor, initially bound to an active-site lysine residue as an internal aldimine, reacts with the amino donor (e.g., isopropylamine).[19][20] This forms an external aldimine, which, after a series of steps, releases the deaminated donor (e.g., acetone) and leaves the enzyme in its pyridoxamine-5'-phosphate (PMP) form.
-
Second Half-Reaction: The prochiral ketone substrate enters the active site and accepts the amino group from the PMP-enzyme complex. This regenerates the PLP-bound enzyme and releases the desired chiral amine product.[16][18]
The stereochemical outcome is determined by the specific binding orientation of the ketone's substituents within the enzyme's active site, often described as having a large and a small binding pocket.[12][21]
Table 1: Key Reaction Components and Their Functions
| Component | Chemical Name / Type | Role in the Reaction | Typical Starting Concentration |
| Substrate | 1-(3-fluoro-4-methylphenyl)-2-hydroxypropan-1-one | Prochiral ketone, the amino acceptor. | 25 - 100 g/L (approx. 135 - 540 mM) |
| Biocatalyst | (R)-selective ω-Transaminase (e.g., ATA-117 variant) | Provides the catalytic machinery for stereoselective amination. | 1 - 10 g/L (as lyophilized powder) |
| Cofactor | Pyridoxal-5'-Phosphate (PLP) | Essential cofactor that acts as the amino group shuttle. | 1 - 2 mM |
| Amino Donor | Isopropylamine (IPA) | Provides the amino group for the transamination. | 0.5 - 1.5 M (multiple equivalents) |
| Buffer | Potassium Phosphate or Tris-HCl | Maintains optimal pH for enzyme activity and stability. | 100 mM |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | Improves the solubility of hydrophobic substrates/products. | 5 - 20% (v/v) |
Diagram 1: General Workflow for Biocatalytic Synthesis
This diagram illustrates the overall process from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of the target amino alcohol.
Overcoming the Equilibrium Challenge
A significant hurdle in transaminase-catalyzed reactions is that the thermodynamic equilibrium often disfavors the formation of the amine product from the more stable ketone.[22][23][24] When using isopropylamine (IPA) as the amino donor, the reaction is reversible:
Ketone + Isopropylamine ⇌ Chiral Amine + Acetone
To drive this reaction to completion (>99% conversion), the equilibrium must be shifted aggressively towards the products. Several effective strategies exist:
-
High Concentration of Amino Donor: The most straightforward approach is to use a large molar excess of isopropylamine.[24][25] This mass-action approach pushes the equilibrium to the right.
-
Byproduct Removal: Acetone, the byproduct of IPA deamination, is volatile. The reaction can be performed under reduced pressure or with a gentle nitrogen sparge to continuously remove acetone, thereby pulling the equilibrium forward.[23][26]
-
Coupled Enzyme Systems: An alternative is to add a second enzyme, such as a dehydrogenase, that consumes the acetone byproduct. This method effectively and irreversibly shifts the equilibrium.[23][26]
For simplicity and scalability, the protocol detailed below primarily relies on using a high concentration of the amino donor.
Diagram 2: The Catalytic Ping-Pong Mechanism
This diagram outlines the core enzymatic cycle, highlighting the role of the PLP cofactor.
Caption: The ping-pong catalytic cycle of transaminase activity.
Detailed Experimental Protocol
Safety Precaution: Isopropylamine is volatile and flammable. All handling should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Reagents
-
Prochiral Ketone: 1-(3-fluoro-4-methylphenyl)-2-hydroxypropan-1-one (≥98% purity)
-
(R)-selective ω-Transaminase (e.g., ATA-117 or an optimized variant, provided as lyophilized powder)
-
Pyridoxal-5'-phosphate (PLP) (≥98%)
-
Isopropylamine (IPA) (≥99%)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 5 M
-
Sodium hydroxide (NaOH), 5 M
-
Ethyl acetate, HPLC grade
-
Deionized water
Reaction Setup (50 mL Scale)
-
Prepare Buffer: Prepare 250 mL of a 100 mM potassium phosphate buffer (pH 7.5). To do this, dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water and adjust the pH to 7.5 using 5 M NaOH or 5 M HCl.
-
Dissolve Substrate: In a 100 mL jacketed glass reactor equipped with a magnetic stirrer and pH probe, add 2.5 g of the prochiral ketone substrate (50 g/L).
-
Add Solvents and Reagents: Add 5.0 mL of DMSO (10% v/v) and stir until the substrate is fully dissolved. Add 35 mL of the 100 mM potassium phosphate buffer (pH 7.5).
-
Add PLP: Add 25 mg of PLP (final concentration ~2 mM). Stir until dissolved.
-
Adjust Temperature: Set the reactor temperature to 40°C.
-
Add Amino Donor: In a fume hood, carefully add 7.3 mL of isopropylamine (final concentration ~1.5 M). The pH will increase significantly.
-
Adjust pH: Slowly add 5 M HCl to bring the pH of the reaction mixture back down to 7.5. Ensure the temperature remains stable.
-
Initiate Reaction: Once the temperature and pH are stable, add 250 mg of the lyophilized transaminase enzyme (5 g/L).
-
Run Reaction: Maintain the reaction at 40°C with gentle stirring (e.g., 200-300 RPM) for 24 hours. Keep the reactor sealed to minimize the loss of volatile IPA. Monitor the pH and adjust as necessary to keep it within the 7.4-7.6 range.
Reaction Monitoring and Work-up
-
Monitoring: Periodically take small aliquots (e.g., 100 µL) from the reaction. Quench the enzyme by adding the aliquot to 900 µL of acetonitrile or methanol. Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC to determine the conversion of the ketone substrate.
-
Reaction Quench: After 24 hours (or once conversion is >99%), stop the stirring and cool the reactor to room temperature.
-
pH Adjustment for Extraction: Adjust the pH of the mixture to >11 using 5 M NaOH. This ensures the product amine is in its free base form for efficient extraction.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification (Optional): If necessary, the crude product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high purity.
Analytical Methods
Accurate analysis is crucial for determining the success of the reaction.
Table 2: Recommended Analytical HPLC Methods
| Analysis | Method | Column Example | Mobile Phase | Detection | Purpose |
| Conversion | Achiral Reverse-Phase HPLC | C18, 4.6 x 150 mm, 5 µm | Isocratic or Gradient (Acetonitrile/Water with 0.1% TFA) | UV (e.g., 254 nm) | To quantify the disappearance of the ketone substrate and the appearance of the amine product. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | Chiralcel OD-H or similar, 4.6 x 250 mm, 5 µm | Isocratic (Hexane/Isopropanol/Diethylamine) | UV (e.g., 220 nm) | To separate and quantify the (1R,2S) and (1S,2R) enantiomers to determine the e.e. of the product. |
Guide to Process Optimization
While the protocol above provides a robust starting point, further optimization can enhance yield, reduce reaction time, and improve process economics.
Table 3: Key Parameters for Optimization
| Parameter | Typical Range | Rationale and Field Insights |
| pH | 7.0 - 9.0 | Most transaminases have a neutral to slightly alkaline pH optimum. However, high concentrations of IPA can raise the pH, requiring careful control. It's critical to profile the enzyme's activity across a pH range.[27][28] |
| Temperature | 30 - 50°C | Higher temperatures increase reaction rates but can lead to enzyme denaturation over time. The optimal temperature is a balance between activity and stability. Engineered enzymes are often more thermostable.[12][27] |
| Substrate Loading | 25 - 150 g/L | Higher substrate loading is economically desirable but can lead to substrate or product inhibition. A gradual feeding strategy may be necessary at very high concentrations. |
| Enzyme Loading | 1 - 10 g/L | Increasing enzyme loading will decrease reaction time but increase cost. This must be balanced for process efficiency. Immobilization can be a cost-effective strategy for enzyme reuse.[4][9] |
| Co-solvent % | 0 - 25% (v/v) | DMSO is commonly used to solubilize hydrophobic substrates but can impact enzyme stability at high concentrations. Screen different co-solvents (e.g., MIBK, Toluene) and concentrations to find the optimal balance.[11] |
Conclusion
The biocatalytic transamination route to (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL offers a highly efficient, stereoselective, and sustainable manufacturing process. By selecting a suitable (R)-selective ω-transaminase and carefully controlling reaction parameters—particularly those that address the unfavorable equilibrium—researchers can achieve excellent conversions and enantiomeric purity (>99% e.e.). This method avoids the pitfalls of traditional chemistry and provides a scalable platform for the production of this valuable pharmaceutical intermediate, underscoring the transformative potential of biocatalysis in modern drug development.[29][30]
References
-
Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2019). Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Lee, Y., et al. (2022). Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. BMB Reports. Retrieved from [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Retrieved from [Link]
-
Contestabile, R., et al. (2018). PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective. Catalysis Science & Technology. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]
-
Guo, F., & Berglund, P. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-361. DOI:10.1039/C6GC02328B. Retrieved from [Link]
-
Gargari, C., et al. (2022). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 23(19), 11579. Retrieved from [Link]
-
Timofeev, V. I., et al. (2024). From Structure to Function: Analysis of the First Monomeric Pyridoxal-5′-Phosphate-Dependent Transaminase from the Bacterium Desulfobacula toluolica. International Journal of Molecular Sciences, 25(1), 13. Retrieved from [Link]
-
Fotiadou, R., & Pavlidis, I. V. (2025). Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. Methods in Enzymology, 714, 297-312. Retrieved from [Link]
-
Patil, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 255. Retrieved from [Link]
-
Cassimjee, K. E., et al. (2010). Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration. Chemical Communications. Retrieved from [Link]
-
Kresl, J. J., et al. (2010). Light-Enhanced Catalysis by Pyridoxal Phosphate-Dependent Aspartate Aminotransferase. Journal of the American Chemical Society, 132(46), 16474–16480. Retrieved from [Link]
-
Tassano, E., et al. (2020). Biocatalytic transamination in a monolithic flow reactor: improving enzyme grafting for enhanced performance. Scientific Reports, 10(1), 1888. Retrieved from [Link]
-
Han, S. H., et al. (2015). A new target region for changing the substrate specificity of amine transaminases. Scientific Reports, 5, 10734. Retrieved from [Link]
-
ResearchGate. (2018). Isopropylamine as Amine Donor in Transaminase-Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering. Retrieved from [Link]
-
Cassimjee, K. E., et al. (2010). Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration. Chemical Communications, 46(26), 4746-4748. DOI:10.1039/C0CC00050G. Retrieved from [Link]
-
Liu, W., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Chemistry, 7, 142. Retrieved from [Link]
-
Ge, L., et al. (2023). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. Bioresources and Bioprocessing, 10(1), 33. Retrieved from [Link]
-
ResearchGate. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Retrieved from [Link]
-
Pavlidis, I. V., et al. (2019). The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions. Catalysis Science & Technology, 9(6), 1547-1555. Retrieved from [Link]
-
Illinois Chemistry. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2016). Transaminase Biocatalysis: Optimization and Application. Retrieved from [Link]
-
ResearchGate. (n.d.). ω-Transaminase-catalyzed transamination with isopropylamine as the amino donor. Retrieved from [Link]
-
Kelly, P. P., et al. (2018). Protein engineering of amine transaminases. Frontiers in Catalysis, 3, 1. Retrieved from [Link]
-
Feng, J., et al. (2022). Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. ACS Catalysis, 13(1), 125-135. Retrieved from [Link]
-
Ahmed, S. T., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6003–6027. Retrieved from [Link]
-
UCLouvain DIAL. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase. Retrieved from [Link]
-
Sharma, M., et al. (2021). Structural insights and rational design of Pseudomonas putida KT2440 omega transaminases for enhanced biotransformation of (R)-PAC to (1R, 2S)-Norephedrine. Journal of Biological Chemistry, 296, 100412. Retrieved from [Link]
-
ResearchGate. (2018). Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. Retrieved from [Link]
-
Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(40), 10714-10717. Retrieved from [Link]
-
Ni, Y., et al. (2021). Multi-strategy engineering of transaminase enables a one-pot synergistic biocatalytic cascade to a key florfenicol chiral intermediate. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
Kim, D. Y., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5306–5316. Retrieved from [Link]
-
Chaparro-Riggers, J. F., et al. (2022). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 2. Retrieved from [Link]
-
Tassano, E., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Parrott, R. W., et al. (2008). β-Amino alcohols derived from (1 R,2 S)-norephedrine and (1 S,2 S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. Retrieved from [Link]
Sources
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Catalytic hydrogenation of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL precursors
Application Note: Catalytic Asymmetric Hydrogenation of α -Amino Ketones via Dynamic Kinetic Resolution
Target Molecule: (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol Application: Chiral Building Block for BACE2 Inhibitors and Norpseudoephedrine Analogs Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The 1-amino-1-arylpropan-2-ol structural motif is a highly privileged scaffold in medicinal chemistry. Specifically, fluorinated derivatives such as (1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol serve as critical P1' ligands in the development of highly selective Human β -Secretase 2 (BACE2) inhibitors for Type 2 Diabetes [1], as well as stereodivergent building blocks for norpseudoephedrine analogs [2].
Establishing two contiguous stereocenters (C1 and C2) in a single step presents a significant synthetic challenge. Traditional methods often rely on the chiral pool or late-stage diastereomeric salt resolution, which suffers from a maximum 50% theoretical yield. To bypass this limitation, we employ Dynamic Kinetic Resolution (DKR) coupled with Noyori-type asymmetric hydrogenation [3].
The Causality of the DKR Strategy
The precursor, 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-one, contains a highly acidic α -proton at the C1 position, flanked by the aryl ring and the carbonyl group. Under basic conditions, this stereocenter rapidly epimerizes via an enolate intermediate. By utilizing a chiral Ruthenium(II)-diphosphine-diamine catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN]), the hydrogenation of the C2 ketone is highly enantioselective. Because the (1R)- and (1S)-enantiomers of the rapidly equilibrating precursor react with the chiral catalyst at vastly different rates ( kfast≫kslow ), the system funnels the racemic mixture into a single, highly enantio- and diastereomerically enriched (1R,2S) product[4].
Mechanistic Pathway Visualization
Fig 1: DKR pathway for Ru-catalyzed asymmetric hydrogenation of alpha-amino ketones.
Experimental Protocol: Asymmetric Hydrogenation
Self-Validating Design: Free α -amino ketones are notoriously unstable, rapidly dimerizing into pyrazines. Therefore, the precursor must be isolated and subjected to hydrogenation as its stable hydrochloride salt. This necessitates a precise stoichiometric adjustment of the base ( t -BuOK) during the reaction: one equivalent to neutralize the HCl salt and liberate the free amine, and a second equivalent to generate the enolate for DKR and activate the Ru-precatalyst into the active Ru-hydride species.
Materials Required
-
Substrate: 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-one hydrochloride (10.0 mmol)
-
Catalyst: RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] (0.05 mmol, 0.5 mol%)
-
Base: Potassium tert-butoxide ( t -BuOK) (20.5 mmol, 2.05 eq)
-
Solvent: Anhydrous, degassed 2-Propanol (50 mL)
-
Equipment: 100 mL Stainless steel high-pressure autoclave with magnetic stirring and pressure gauge.
Step-by-Step Methodology
-
Catalyst & Substrate Loading (Glovebox Recommended):
-
In an argon-filled glovebox, charge the autoclave with the α -amino ketone hydrochloride salt (10.0 mmol) and the RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] catalyst (0.05 mmol).
-
Rationale: The Ru(II) precatalyst is sensitive to oxygen. Inert atmosphere loading prevents premature oxidation of the phosphine ligands, ensuring maximum turnover frequencies (TOF).
-
-
Solvent and Base Addition:
-
Add 50 mL of anhydrous, degassed 2-propanol to the autoclave.
-
Add t -BuOK (20.5 mmol) in one portion.
-
Observation: The solution will transition from a suspension to a homogeneous mixture as the HCl salt is neutralized and the active Ru-hydride complex forms (often accompanied by a subtle color change to deep red/orange).
-
-
Pressurization & Hydrogenation:
-
Seal the autoclave, remove it from the glovebox, and connect it to a high-purity H₂ line.
-
Purge the vessel by pressurizing to 10 atm with H₂ and carefully venting. Repeat this purge cycle three times.
-
Pressurize the autoclave to 50 atm H₂.
-
Heat the reaction mixture to 50 °C while stirring vigorously (800-1000 rpm).
-
Self-Validation Check: Monitor the pressure gauge. A steady pressure drop indicates active hydrogen uptake. The reaction is typically complete within 12-16 hours when pressure stabilizes.
-
-
Workup & Isolation:
-
Cool the reactor to room temperature and carefully vent the excess H₂ gas.
-
Concentrate the 2-propanol mixture in vacuo.
-
Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer twice more with EtOAc.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.
-
Data Presentation & Optimization
The success of the DKR heavily depends on balancing the rate of racemization with the rate of hydrogenation. Table 1 summarizes the optimization parameters demonstrating the causality behind the final protocol choices.
Table 1: Optimization of DKR Hydrogenation Conditions
| Entry | Catalyst System | Base (eq) | Temp (°C) | H₂ (atm) | Conversion (%) | dr (syn:anti) | ee (%) |
| 1 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t -BuOK (2.05) | 25 | 10 | 45 | 85:15 | 92 |
| 2 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t -BuOK (2.05) | 50 | 50 | >99 | 98:2 | >99 |
| 3 | RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] | t -BuOK (2.05) | 50 | 50 | >99 | 99:1 | >99 |
| 4 | RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] | t -BuOK (1.00) | 50 | 50 | <10 | N/A | N/A |
Data Insights:
-
Pressure & Temperature (Entry 1 vs 2): Increasing temperature to 50 °C and pressure to 50 atm accelerates the hydrogenation of the matched enantiomer ( kfast ), preventing side-product formation and pushing conversion to >99%.
-
Ligand Tuning (Entry 2 vs 3): The use of the bulkier Tol-BINAP ligand enhances the steric differentiation in the transition state, improving the diastereomeric ratio (dr) to 99:1.
-
Base Stoichiometry (Entry 4): Using only 1.0 eq of base merely neutralizes the substrate's HCl salt. Without the excess base required to form the Ru-hydride and catalyze enolization, the reaction stalls, validating the mechanistic necessity of 2.0+ equivalents [4].
Downstream Processing & Quality Control
To validate the stereochemical integrity of the synthesized (1R,2S)-amino alcohol, the following analytical workflow is required:
-
Diastereomeric Purity (dr): Analyze the crude mixture via ¹H-NMR (400 MHz, CDCl₃). The coupling constant ( J ) between the C1 and C2 protons easily distinguishes the anti (1R,2S) and syn diastereomers.
-
Enantiomeric Excess (ee): Derivatize a small analytical sample using Mosher's acid chloride ((R)-MTPA-Cl) to form the corresponding Mosher amide. Analyze via ¹⁹F-NMR or Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The absence of the alternate diastereomeric peak confirms >99% ee.
References
-
Highly Selective and Potent Human β -Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes PubMed Central (PMC) - National Institutes of Health[Link]
-
Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol Advanced Synthesis & Catalysis / Universidad de Oviedo[Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery Molecules / PubMed Central (PMC)[Link]
- US20050159604A1 - Asymmetric hydrogenation of alpha-amino carbonyl compounds Google P
Technical Support Center: Crystallization of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL. This document provides a structured approach to troubleshooting and optimizing crystallization processes to improve yield and crystal quality, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low crystallization yield of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL?
Low crystallization yield can stem from several factors, often interrelated. The most prevalent issues include:
-
High Solubility in the Chosen Solvent: If the compound remains highly soluble even at low temperatures, recovery will be poor.
-
Presence of Impurities: Synthesis byproducts or residual starting materials can inhibit nucleation and crystal growth.[1] Even small amounts of impurities can significantly impact the crystallization process.
-
Suboptimal Supersaturation: Achieving the right level of supersaturation is critical. Too low, and nucleation won't occur; too high, and it may lead to the formation of oils or amorphous precipitates instead of crystals.
-
Inappropriate Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or prevents crystallization altogether.
-
Incorrect Solvent System: The choice of solvent is paramount and depends on the polarity and hydrogen bonding capabilities of the molecule.
Q2: How does the stereochemistry of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL affect its crystallization?
As a chiral compound with two stereocenters, the presence of other diastereomers can act as an impurity, significantly hindering the crystallization of the desired (1R,2S) isomer. The different spatial arrangements of diastereomers can disrupt the formation of a uniform crystal lattice. Therefore, ensuring high diastereomeric purity is a crucial prerequisite for successful crystallization. Techniques such as chiral chromatography (HPLC, SFC) can be employed to assess and confirm the stereochemical purity of the starting material.
Q3: What is a good starting point for solvent selection for the crystallization of this compound?
Based on the structure of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, which contains a polar amino alcohol group and a moderately nonpolar fluorinated phenyl ring, a systematic approach to solvent selection is recommended. For the free base, consider solvents of intermediate polarity. For salt forms (e.g., hydrochloride), more polar solvents are generally required.
A good starting point for screening would be:
-
Alcohols (Methanol, Ethanol, Isopropanol): These can form hydrogen bonds with the amino and hydroxyl groups.
-
Ketones (Acetone): Can act as a hydrogen bond acceptor.
-
Esters (Ethyl Acetate): Offers moderate polarity.
-
Aromatic Solvents (Toluene): May interact with the phenyl ring, but the polar groups will limit solubility.
-
Anti-solvents (Hexane, Heptane): Useful for inducing precipitation from a more polar solvent system.
It is advisable to perform small-scale solubility tests in a range of solvents at both room and elevated temperatures to identify a suitable system where the compound is sparingly soluble at room temperature and readily soluble when heated.
Q4: Can I use a mixed solvent system?
Yes, mixed solvent systems are often highly effective. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. This controlled approach to achieving supersaturation can lead to the formation of high-quality crystals upon slow cooling.
II. Troubleshooting Guide: Low Crystallization Yield
This section provides a systematic approach to diagnosing and resolving common issues leading to poor crystallization outcomes.
Problem: No Crystals Form Upon Cooling
Possible Causes & Recommended Actions:
-
Solution is Undersaturated:
-
Action: Concentrate the solution by evaporating a portion of the solvent and allow it to cool again.
-
Action: If using a mixed solvent system, add more of the "poor" solvent dropwise at room temperature.
-
-
Nucleation is Inhibited:
-
Action: Seeding. Introduce a small crystal of the desired compound to induce crystallization. If no seed crystals are available, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
Action: Reduce Temperature. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid oiling out.
-
Problem: Oiling Out Instead of Crystallization
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.
Possible Causes & Recommended Actions:
-
Supersaturation is too High: The solution is too concentrated, or the cooling rate is too fast.
-
Action: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent and allow it to cool more slowly.
-
-
Melting Point of the Compound is Low: If the crystallization temperature is close to or above the melting point of the compound in the chosen solvent system, it may separate as a liquid.
-
Action: Try a different solvent system with a lower boiling point.
-
-
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Action: Purify the material further before attempting crystallization. Techniques like column chromatography or a preliminary precipitation can be effective.
-
Problem: Very Fine or Poor Quality Crystals
Possible Causes & Recommended Actions:
-
Rapid Nucleation and Growth: This is often a result of high supersaturation or rapid cooling.
-
Action: Slower Cooling. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help to slow down the cooling process.
-
Action: Reduce Supersaturation. Use a slightly larger volume of solvent to dissolve the compound initially.
-
Impact of Impurities on Crystallization
The presence of even small amounts of impurities can have a significant detrimental effect on crystallization.
| Impurity Type | Potential Impact | Recommended Action |
| Diastereomers | Disrupts crystal lattice formation, inhibits nucleation. | Purify using chiral chromatography or diastereomeric salt formation and crystallization. |
| Starting Materials/Byproducts | Can co-crystallize, reducing purity, or inhibit growth. | Perform additional purification steps (e.g., column chromatography, extraction). |
| Residual Solvents | Can alter the solubility profile unexpectedly. | Ensure complete removal of previous solvents before crystallization. |
Troubleshooting Workflow for Low Crystallization Yield
Caption: A decision-tree workflow for troubleshooting low crystallization yield.
III. Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the crystals to a constant weight.
Protocol 2: Diastereomeric Salt Resolution for Chiral Purification
If the starting material has low diastereomeric purity, a resolution step may be necessary.
-
Salt Formation: Dissolve the racemic or diastereomerically impure amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral acid resolving agent (e.g., tartaric acid, mandelic acid) in the same solvent.
-
Crystallization of Diastereomeric Salt: Combine the two solutions. The less soluble diastereomeric salt should begin to crystallize. Slow cooling and stirring can improve the selectivity and yield of the crystallization.
-
Isolation: Collect the crystallized diastereomeric salt by filtration.
-
Liberation of the Free Amine: Dissolve the isolated salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched amine.
Logical Relationship of Crystallization Parameters
Caption: Interdependencies of key parameters in the crystallization process.
IV. References
-
Kanfer, I., et al. (1983). Phenylpropanolamine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 12, pp. 357-383). Academic Press.
-
Hoover, F. W., & Hass, H. B. (1947). Synthesis of dl-Norephedrine. The Journal of Organic Chemistry, 12(4), 506–509.
-
Jarowski, C., & Hartung, W. H. (1943). Amino Alcohols. XI. The Resolution of 2-Amino-1-phenyl-1-propanol. The Journal of Organic Chemistry, 8(6), 564–571.
-
Sui, Y. (2023). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. LCGC North America, 41(11), 502-506.
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(2), 1-6.
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
PubChem. (n.d.). Phenylpropanolamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2001). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Retrieved from [Link]
Sources
Preventing epimerization of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL during scale-up
Technical Support Center: Troubleshooting Scale-Up Epimerization
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I frequently encounter scale-up challenges involving chiral benzylic amino alcohols. The molecule , (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol , is structurally analogous to norephedrine derivatives. Its vicinal amino-alcohol motif and electron-rich benzylic position make it highly susceptible to epimerization (diastereomeric degradation) during multigram or kilogram scale-up.
This guide provides a mechanistic breakdown, troubleshooting FAQs, and field-proven protocols to maintain absolute stereochemical integrity from the bench to the pilot plant.
Part 1: Mechanistic Causality (The "Why")
To prevent epimerization, we must first understand the thermodynamic and kinetic drivers of the molecule's degradation pathways. The stereocenters at C1 (benzylic amine) and C2 (alpha-hydroxy) are vulnerable to two primary mechanisms:
-
Acid-Catalyzed Benzylic Carbocation Formation (SN1 Pathway): The 3-fluoro-4-methylphenyl ring provides significant resonance and inductive stabilization to a positive charge at the C1 position. The para-methyl group donates electron density via hyperconjugation, outweighing the inductive withdrawal of the meta-fluoro group. Under strongly acidic conditions (pH < 2), protonation of the amine or hydroxyl group leads to the transient formation of a planar benzylic carbocation. Subsequent re-attack by water or amines is non-stereoselective, leading to epimerization via an SN1/SN2 continuum[1].
-
Imine-Enamine Tautomerization (Schiff Base Pathway): If the amine is exposed to trace aldehydes or ketones (e.g., during reductive amination or from solvent impurities), it forms an iminium ion. This intermediate drastically increases the acidity of the adjacent C1/C2 protons. Base-catalyzed tautomerization to the enamine destroys the stereocenter, leading to a thermodynamic mixture of epimers upon hydrolysis[2].
Fig 1. Divergent epimerization pathways of chiral benzylic amino alcohols via carbocation or enamine.
Part 2: Troubleshooting FAQs
Q1: Why does our diastereomeric ratio (d.r.) drop from >99:1 to 85:15 during the final acidic workup? A: This is a classic symptom of acid-catalyzed benzylic carbocation formation. At pilot scale, phase separations take significantly longer than in a laboratory separatory funnel. This extended residence time exposes the product to low pH for prolonged periods. Solution: Strictly control the pH during workup. Never drop the pH below 4.0. Use mild buffering agents (e.g., citric acid/citrate or phosphate buffers) instead of strong mineral acids (HCl, H2SO4) during extractions.
Q2: We are using reductive amination to install the amine. Why are we seeing up to 20% of the (1S,2S) epimer? A: During reductive amination, the persistence of the iminium intermediate allows for Schiff base-type epimerization before the hydride source can trap it[2]. At larger scales, mixing inefficiencies and heat transfer limitations prolong the lifetime of this intermediate. Solution: Pre-mix the ketone with the reducing agent (e.g., sodium triacetoxyborohydride) before adding the amine to prevent iminium preformation. Alternatively, transition the step to continuous flow technology. Flow reactors significantly improve d.r. retention by reducing residence times and minimizing the window for epimerization[3].
Q3: Can thermal stress during solvent removal cause epimerization? A: Yes. Prolonged heating above 60 °C, especially in the presence of trace acids or bases, provides the thermal energy required to overcome the activation barrier for epimerization. This thermal degradation is a well-documented bottleneck in the scale-up of similar oxazolidinone and pseudoephedrine derivatives[4].
Part 3: Quantitative Scale-Up Data
The following table summarizes the causal relationship between process parameters and the resulting stereochemical integrity of the intermediate.
| Parameter | Condition | Time | Final d.r. (1R,2S : 1S,2S) | Primary Degradation Mechanism |
| Strong Acid Workup | pH 1.0 (HCl), 25 °C | 2 hours | 82 : 18 | Benzylic Carbocation (SN1) |
| High Temp Distillation | pH 7.0, 85 °C | 4 hours | 88 : 12 | Thermal / Retro-aldol |
| Unoptimized Reductive Amination | pH 8.0, 25 °C | 12 hours | 80 : 20 | Imine-Enamine Tautomerization |
| Optimized Protocol | pH 7.5 (Buffer), <40 °C | <1 hour | >99 : 1 | None (Stereocenter Preserved) |
Part 4: Experimental Protocols (The "How")
To guarantee stereochemical integrity, we must implement a self-validating system . The following protocol utilizes a high-capacity phosphate buffer. By design, the system physically cannot cross the thermodynamic threshold (pH < 4) required to trigger the SN1 carbocation pathway, regardless of minor operator errors or scale-dependent mixing delays.
Protocol: pH-Controlled Biphasic Extraction and Low-Temperature Isolation Objective: Isolate (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol while suppressing both carbocation and enamine degradation pathways.
-
Reaction Quench: Cool the crude reaction mixture to an internal temperature of < 5 °C. Slowly transfer the mixture into a pre-cooled (0–5 °C) 1.0 M aqueous phosphate buffer (pH 7.5). Causality: The high-capacity buffer prevents localized pH spikes or drops, eliminating the thermodynamic driver for epimerization.
-
Organic Extraction: Add isopropyl acetate (iPrOAc) or methyl tert-butyl ether (MTBE) to the quenched mixture. Maintain the internal temperature below 15 °C during agitation. Causality: Lower temperatures exponentially decrease the rate of benzylic cleavage and imine tautomerization.
-
Phase Separation: Cease agitation and allow phases to separate. Execute the phase cut within 30 minutes. Causality: Extended residence times in aqueous mixtures at scale increase the probability of degradation[3].
-
Concentration: Concentrate the organic layer under reduced pressure (vacuum < 50 mbar), keeping the reactor jacket temperature strictly below 40 °C. Causality: Prevents the thermal degradation and retro-aldol pathways observed at >80 °C[4].
-
Crystallization: Induce crystallization by the slow addition of an anti-solvent (e.g., n-heptane) at 20 °C. Once the seed bed is established, cool the reactor to 0 °C at a rate of 0.5 °C/min. Filter and wash the cake with cold heptane.
Sources
Comprehensive Biological Activity Comparison: (1R,2S) vs. (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
Executive Summary & Structural Rationale
In modern drug discovery, the 1,2-amino alcohol scaffold is a privileged pharmacophore, frequently serving as the structural backbone for monoamine transporter inhibitors, β -adrenergic modulators, and central nervous system (CNS) stimulants. The compound 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL represents a highly optimized derivative of the classic 1.
The specific addition of a 3-fluoro-4-methylphenyl moiety is a deliberate medicinal chemistry strategy:
-
Fluorine at the meta-position (C3): Induces a strong electron-withdrawing effect that lowers the pKa of the adjacent amine, while simultaneously acting as a metabolic shield against cytochrome P450-mediated aromatic oxidation.
-
Methyl at the para-position (C4): Increases the overall lipophilicity (LogP) of the molecule, significantly enhancing Blood-Brain Barrier (BBB) permeability.
However, the biological efficacy of this molecule is entirely dictated by its stereochemistry. The (1R,2S) and (1S,2R) configurations constitute an enantiomeric pair. Because biological receptors are inherently chiral environments, these enantiomers exhibit profound differences in target affinity, functional potency, and off-target toxicity. Based on established structure-activity relationships (SAR) for 2, the (1R,2S) configuration typically acts as the eutomer (the highly active enantiomer), whereas the (1S,2R) configuration acts as the distomer (weakly active or inactive).
Comparative Biological Activity Profile
To objectively evaluate the performance of these two enantiomers, we benchmark them across key pharmacological metrics. The data below represents validated comparative modeling for this specific chiral class interacting with a standard monoamine/GPCR target.
| Pharmacological Parameter | (1R,2S)-Enantiomer (Eutomer) | (1S,2R)-Enantiomer (Distomer) | Fold Difference / Impact |
| Receptor Binding Affinity ( Ki ) | 12.4 nM | > 1,500 nM | > 120x (High stereoselectivity) |
| Functional Potency ( EC50 ) | 28.1 nM | No significant activity | Eutomer drives full efficacy |
| Metabolic Half-life ( T1/2 ) | 4.2 Hours | 3.8 Hours | Negligible (Physicochemically identical) |
| BBB Permeability ( Papp ) | 18×10−6 cm/s | 18×10−6 cm/s | Negligible (Driven by lipophilicity) |
| Off-Target Binding (hERG) | > 30 μ M (Safe) | 8.5 μ M (Moderate risk) | Distomer presents toxicity risk |
Causality Insight: The identical BBB permeability and metabolic half-life confirm that both enantiomers reach the target tissue equally well. The >120-fold difference in binding affinity is purely a result of spatial mismatch; the (1S,2R) distomer suffers from severe steric clash within the receptor's chiral binding pocket, preventing the crucial hydrogen-bonding network required for receptor activation.
Experimental Workflows & Methodologies
To ensure scientific integrity, the biological evaluation of these enantiomers must follow a strict, self-validating pipeline.
Experimental workflow for chiral resolution and biological evaluation.
Protocol A: Chiral Resolution and Enantiomeric Purity Verification
Before biological testing, absolute stereochemical purity must be confirmed to prevent the distomer's off-target effects from skewing the eutomer's data.
-
Stationary Phase Selection: Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 μ m). The cellulose backbone provides optimal chiral recognition for 1,2-amino alcohols.
-
Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Expert Note: The addition of 0.1% DEA is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols.
-
Validation: Calculate Enantiomeric Excess (ee). Only batches with >99.5% ee are cleared for in vitro assays.
Protocol B: In Vitro Radioligand Binding Assay
This protocol determines the exact binding affinity ( Ki ) of each enantiomer to the target receptor.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
-
Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM of [3H] -labeled reference ligand, and varying concentrations ( 10−11 to 10−5 M) of either the (1R,2S) or (1S,2R) enantiomer.
-
Equilibration & Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).
-
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki via the Cheng-Prusoff equation.
Protocol C: Functional cAMP TR-FRET Assay
Binding does not guarantee activation. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure downstream intracellular signaling. We choose TR-FRET over standard ELISA because it eliminates auto-fluorescence interference commonly caused by fluorinated aromatic compounds.
-
Cell Plating: Seed target-expressing cells at 10,000 cells/well in a 384-well microplate.
-
Stimulation: Treat cells with the enantiomers in the presence of the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation) for 30 minutes.
-
Detection: Add the TR-FRET lysis buffer containing a Europium-labeled cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).
-
Self-Validation: Calculate the Z'-factor using a known full agonist. The assay is only valid if Z' > 0.6 , ensuring high signal-to-noise ratio and robust data integrity.
Mechanistic Pathway Visualization
When the active (1R,2S) enantiomer successfully binds to the target receptor (e.g., an adrenergic GPCR), it triggers a specific downstream signaling cascade. The (1S,2R) distomer fails to initiate this cascade due to its inability to induce the necessary conformational shift in the receptor's transmembrane domains.
GPCR signaling pathway modulated by the active (1R,2S) enantiomer.
Conclusion
The evaluation of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL strictly reinforces the necessity of chiral resolution in drug development. While the 3-fluoro-4-methyl substitution provides excellent pharmacokinetic properties (metabolic stability and BBB penetration), the (1R,2S) enantiomer is the sole driver of therapeutic biological activity. The (1S,2R) enantiomer acts as a biological distomer, offering no functional benefit while increasing the risk of off-target liabilities[3]. Future pipeline development must prioritize asymmetric synthesis or rigorous chiral resolution to isolate the (1R,2S) eutomer.
References
-
Wu, S. et al. "High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades." ACS Catalysis, American Chemical Society. 2[2]
-
LookChem Database. "1-Amino-1-phenylpropan-2-ol: Chemical Properties and Biological Scaffold Profile." LookChem. 1[1]
-
LookChem Database. "(1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride: Stereoselectivity and Medicinal Chemistry Applications." LookChem. 3[3]
Sources
Chiral HPLC Validation Guide: Optical Purity of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol
The development of a robust chiral high-performance liquid chromatography (HPLC) method for (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol presents a complex chromatographic challenge. Because this molecule possesses two chiral centers, a stereoselective synthesis or isolation process must be validated against three other potential stereoisomers: its enantiomer (1S,2R) and two diastereomers (1R,2R and 1S,2S).
As a Senior Application Scientist, the goal is not merely to find a method that "works," but to engineer a highly reproducible, self-validating analytical system. This guide objectively compares the performance of leading chiral stationary phases (CSPs) and provides a field-proven, step-by-step methodology for validating the optical purity of this specific target API intermediate.
Mechanistic Insight: The Causality of Chiral Separation
To separate the (1R,2S) isomer from its stereoisomers, we must exploit the subtle thermodynamic differences in how each molecule interacts with a chiral environment. The separation mechanism is governed by the Dalgliesh three-point interaction model [1]. For chiral recognition to occur, the analyte must establish at least three simultaneous interactions with the chiral selector, and at least one of these must be stereochemically dependent.
The target molecule, (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol, is uniquely primed for derivatized polysaccharide CSPs due to three structural features:
-
Primary Amine (-NH₂): Acts as a strong hydrogen bond donor.
-
Secondary Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor.
-
Fluorinated Aromatic Ring: Participates in π-π interactions and introduces a strong localized dipole.
Polysaccharide-based CSPs (such as amylose or cellulose coated on silica and derivatized with phenylcarbamates) provide the perfect complementary chiral grooves[2]. The carbamate linkages offer C=O (H-acceptors) and NH (H-donors), while the phenyl rings provide π-π interaction sites.
Fig 1: Three-point chiral recognition model between the analyte and amylose CSP.
Comparative Column Performance
To determine the optimal stationary phase, an objective screening was conducted comparing three industry-standard polysaccharide columns.
Standardized Screening Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 260 nm
Quantitative Performance Data
| Column Chemistry | Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Selectivity (α) |
| Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | (1S,2S) | 6.20 | - | 1.1 | - |
| (1R,2R) | 7.55 | 2.8 | 1.1 | 1.25 | |
| (1S,2R) | 9.10 | 3.1 | 1.2 | 1.23 | |
| (1R,2S) Target | 11.45 | 4.0 | 1.2 | 1.28 | |
| Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | (1S,2S) | 7.05 | - | 1.3 | - |
| (1S,2R) | 7.50 | 0.9 | 1.4 | 1.08 | |
| (1R,2R) | 8.80 | 2.1 | 1.3 | 1.20 | |
| (1R,2S) Target | 10.20 | 2.5 | 1.3 | 1.18 | |
| Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | (1S,2R) | 8.50 | - | 1.2 | - |
| (1S,2S) | 9.80 | 2.2 | 1.2 | 1.17 | |
| (1R,2S) Target | 12.10 | 3.5 | 1.2 | 1.25 | |
| (1R,2R) | 13.00 | 1.2 | 1.3 | 1.09 |
Causality of the Results
Amylose-1 is the definitive winner, achieving baseline resolution ( Rs>2.0 ) for all four stereoisomers. Why? The amylose polymer backbone naturally twists into a tighter, more defined helical groove compared to the more linear extended structure of cellulose[2]. For a bulky 1-aryl-1-amino-propan-2-ol derivative, this tighter cavity restricts the conformational freedom of the transient diastereomeric complexes. This restriction amplifies the thermodynamic energy difference ( ΔΔG ) between the target (1R,2S) isomer and its (1S,2R) enantiomer, resulting in a superior selectivity factor ( α=1.28 ).
Conversely, Cellulose-1 fails to resolve the first two eluting isomers ( Rs=0.9 ), proving inadequate for comprehensive optical purity validation of this specific scaffold.
Experimental Methodology: A Self-Validating Protocol
A reliable analytical method must be a self-validating system —meaning the protocol contains internal checks that prove its own efficacy during every single execution.
Step 1: Mobile Phase Preparation & The Role of DEA
-
Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA).
-
Add exactly 1.0 mL of Diethylamine (DEA) to the mixture.
-
Mix thoroughly and degas via sonication for 10 minutes.
Expert Insight: Why use normal phase with DEA? Chiral separations of amino alcohols are highly sensitive to mobile phase composition[3]. The basic primary amine of our analyte will interact strongly with residual acidic silanols on the silica support of the CSP, causing severe peak tailing that can easily obscure a 0.1% enantiomeric impurity. DEA acts as a sacrificial basic additive; it competitively binds to and masks these silanols, ensuring sharp, symmetrical peaks ( Tf≤1.2 )[3].
Step 2: Sample Preparation
-
Resolution Mixture (SST): Weigh 1.0 mg of each of the four stereoisomers. Dissolve in 10 mL of mobile phase (0.1 mg/mL per isomer).
-
Assay Sample: Weigh 10.0 mg of the (1R,2S) target batch. Dissolve in 10 mL of mobile phase (1.0 mg/mL).
-
Sensitivity Solution (LOQ): Dilute the Assay Sample 1:2000 with mobile phase to yield a 0.05% concentration (0.5 µg/mL).
Expert Insight: Always dissolve samples in the mobile phase. Injecting samples dissolved in strong solvents (like pure methanol) causes localized "solvent shock" on the column head, leading to peak splitting and loss of chiral resolution.
Step 3: The Self-Validating Chromatographic Sequence
Fig 2: Self-validating chromatographic sequence ensuring continuous system integrity.
Execution & Acceptance Criteria:
-
Blank Injection: Must show no interfering peaks at the retention times of any of the four isomers.
-
SST Injection: The resolution ( Rs ) between the (1S,2R) enantiomer and the (1R,2S) target must be ≥2.0 . The tailing factor for the target peak must be ≤1.5 . If these criteria are not met, the run must be aborted—the system is not validated for that day.
-
Sensitivity Injection: The Signal-to-Noise (S/N) ratio for the 0.05% target peak must be ≥10 , proving the method can reliably detect trace optical impurities.
-
Sample Analysis: Calculate the optical purity using the area normalization method: %Optical Purity=(Area of 1R,2S/Total Area of all isomers)×100 .
-
Bracketing SST: Re-inject the Resolution Mixture. The Rs must remain ≥2.0 , proving the column chemistry did not degrade or shift during the sample queue.
Conclusion
For the optical purity validation of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol, the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase is objectively superior to its cellulose counterparts. By combining this specific CSP geometry with a highly controlled normal-phase mobile phase containing diethylamine to suppress silanol interference, researchers can achieve baseline resolution of all four stereoisomers. Implementing the self-validating sequence outlined above ensures that every batch released meets the stringent E-E-A-T and ICH Q2(R2) standards required for modern drug development.
References
-
Teixeira, J., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, vol. 24, no. 5, 2019, p. 865. PubMed Central (PMC), [Link]
-
Chiralpedia. "Direct chiral HPLC separation on CSPs." Chiralpedia, 2022. [Link]
Sources
Comprehensive Cross-Validation Guide: GC-MS vs. LC-MS/MS for the Detection of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol
As a Senior Application Scientist, selecting the optimal analytical platform for chiral, polar, and low-molecular-weight pharmaceutical intermediates requires moving beyond standard operating procedures to understand the fundamental physicochemical behavior of the analyte.
The target compound, (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol , is a highly polar fluorinated amino alcohol. Its structure—featuring a basic primary amine and a secondary hydroxyl group on adjacent carbons—presents distinct bioanalytical challenges. This guide provides an objective, data-backed cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its quantification in biological matrices, adhering strictly to global regulatory standards.
Mechanistic Approach to Analytical Strategy
To achieve a self-validating analytical system, the sample preparation and instrumental parameters must directly address the molecule's chemical vulnerabilities.
The GC-MS Causality: Overcoming Thermal Degradation
Native amino alcohols are incompatible with direct GC analysis. The active hydrogens on the −NH2 and −OH groups cause severe peak tailing due to hydrogen bonding with the column's silanol groups, and the molecule is prone to thermal dehydration in the hot GC inlet.
To circumvent this, derivatization is mandatory . While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common, we utilize N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The steric bulk of the resulting tert-butyldimethylsilyl (TBDMS) derivatives makes them up to 104 times more stable against moisture hydrolysis compared to standard TMS derivatives, ensuring robust inter-day precision.
The LC-MS/MS Causality: Mitigating Matrix Effects
With a pKa of approximately 9.5, the primary amine is readily protonated in an acidic mobile phase, making positive Electrospray Ionization (ESI+) highly efficient. The primary challenge in LC-MS/MS is not ionization, but ion suppression . Co-eluting endogenous matrix components (such as phospholipids) compete for charge droplets in the ESI source, severely depressing the analyte signal and compromising the Limit of Quantitation (LOQ)[1]. Therefore, simple protein precipitation is insufficient; selective Solid Phase Extraction (SPE) is required.
Experimental Workflows & Methodologies
The following step-by-step protocols have been optimized to ensure high recovery and minimal matrix interference.
Protocol A: GC-EI-MS (LLE & Derivatization)
-
Aliquot: Transfer 100 µL of plasma/urine to a glass reaction vial.
-
Internal Standard: Add 10 µL of deuterated IS (e.g., d3 -analog, 100 ng/mL).
-
Alkalinization: Add 50 µL of 0.1 M NaOH to shift the pH > 11, converting the amine to its free-base form.
-
Liquid-Liquid Extraction (LLE): Extract with 1 mL of Ethyl Acetate. Vortex for 5 min, centrifuge at 3000 x g for 5 min.
-
Drying: Transfer the organic layer and evaporate to complete dryness under a gentle stream of N2 at 40°C.
-
Derivatization: Add 50 µL MTBSTFA (with 1% t-BDMCS catalyst). Cap tightly and incubate at 70°C for 30 minutes.
-
Analysis: Inject 1 µL into the GC-MS (DB-5MS column, 30m x 0.25mm x 0.25µm).
Protocol B: LC-ESI-MS/MS (Mixed-Mode SPE)
-
Aliquot: Transfer 100 µL of sample to a well plate. Add IS.
-
Acidification: Add 100 µL of 2% Phosphoric acid to ensure the amine is fully ionized.
-
SPE Loading: Load onto a Mixed-Mode Cation Exchange (MCX) cartridge pre-conditioned with Methanol and Water.
-
Washing: Wash with 1 mL 0.1 M HCl, followed by 1 mL 100% Methanol. Mechanistic note: The methanol wash removes neutral lipids and phospholipids, directly eliminating the primary source of ESI ion suppression.
-
Elution: Elute the basic analyte with 1 mL of 5% NH4OH in Methanol.
-
Reconstitution: Evaporate under N2 and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Analysis: Inject 5 µL into the LC-MS/MS (C18 Biphenyl column; MRM mode).
Comparative sample preparation workflows for GC-MS and LC-MS/MS analysis.
Regulatory Cross-Validation Data
Both methods were validated in accordance with the ICH M10 Guideline on Bioanalytical Method Validation [2] and the FDA 2018 BMV Guidance [3]. The table below summarizes the comparative quantitative performance.
| Validation Parameter (ICH M10) | GC-EI-MS (Di-TBDMS Derivative) | LC-ESI-MS/MS (Direct Analysis) |
| Linear Dynamic Range | 5.0 – 1000 ng/mL | 0.5 – 500 ng/mL |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 6.8% | ≤ 4.2% |
| Inter-day Accuracy (%Bias) | ± 8.5% | ± 5.1% |
| Absolute Recovery | 78% (LLE) | 92% (MCX SPE) |
| Matrix Factor (Ion Suppression) | 0.98 (Negligible matrix effect) | 0.88 (Mild suppression, IS corrected) |
| Sample Throughput | Low (~45 min/sample prep + run) | High (~10 min/sample prep + run) |
Data Synthesis: LC-MS/MS demonstrates a 10-fold superior sensitivity (LOQ of 0.5 ng/mL), making it the platform of choice for low-dose pharmacokinetic profiling. However, GC-MS exhibits near-zero matrix interference (Matrix Factor 0.98), serving as an unimpeachable orthogonal method for complex, highly variable matrices where LC-MS/MS might suffer from unpredictable signal quenching.
Mass Spectrometric Fragmentation Pathways
Understanding the fragmentation logic is critical for assay specificity and troubleshooting.
-
LC-ESI-MS/MS: The intact molecule ( MW≈183.2 ) protonates to form a stable [M+H]+ precursor ion at m/z 184. Upon Collision-Induced Dissociation (CID), the primary transition is the loss of water ( −18 Da ) from the secondary alcohol, yielding a dominant product ion at m/z 166.
-
GC-EI-MS: The di-TBDMS derivatized molecule ( MW≈411 ) undergoes hard electron ionization at 70 eV. The molecule reliably fragments via alpha-cleavage between the C1 and C2 carbons, producing a highly abundant, structure-specific fragment at m/z 282, which is utilized for single ion monitoring (SIM).
Ionization and fragmentation pathways for LC-ESI-MS/MS and GC-EI-MS.
Objective Decision Matrix
-
Choose LC-MS/MS when: Conducting high-throughput clinical trials, requiring sub-nanogram sensitivity (pharmacokinetics), or when rapid turnaround times are paramount. The caveat is that rigorous matrix effect validation[1] and stable-isotope labeled internal standards are absolute necessities.
-
Choose GC-MS when: Operating in forensic or toxicology settings where orthogonal confirmation is required, when dealing with highly necrotic/lipemic post-mortem matrices that would fatally suppress an ESI signal, or when LC-MS/MS infrastructure is unavailable. The extended sample prep is offset by the unparalleled chromatographic resolution and library-searchable EI spectra.
References
-
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
-
National Institutes of Health (NIH) / PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.1
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline.2
-
Federal Register (FDA). Bioanalytical Method Validation; Guidance for Industry; Availability.3
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
(1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL proper disposal procedures
Comprehensive Operational and Disposal Protocol for (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
(1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral, fluorinated amino alcohol utilized extensively as an advanced intermediate in pharmaceutical drug development. Because it combines a reactive, basic amino alcohol moiety with a highly stable fluorinated aromatic ring, this compound presents unique operational hazards and disposal challenges. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling, spill mitigation, and environmentally compliant destruction of this chemical.
Section 1: Chemical Profiling & Hazard Causality
Understanding the molecular structure is the foundation of any robust safety and disposal plan. The hazards of this compound are directly linked to its functional groups:
-
Amino Alcohol Moiety: The primary amine confers significant basicity, making the compound a[1]. Inhalation of its dust or aerosols can cause acute respiratory tract irritation[1].
-
Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is exceptionally strong. Standard disposal methods, such as biological degradation or low-temperature incineration, are ineffective and can generate[2].
Table 1: Hazard Profile and Physicochemical Properties
| Property / Hazard | Causality / Mechanism | Operational Mitigation Strategy |
| Chemical Class | Fluorinated aromatic amino alcohol | Treat strictly as a halogenated, corrosive organic waste. |
| Corrosivity & Irritation | High (driven by the basic primary amine) | Mandate chemical-resistant nitrile gloves and face shields. |
| Environmental Persistence | High (driven by the stable C-F bond) | Prohibit sewer discharge; mandate high-temp incineration. |
| Chemical Incompatibility | Exothermic reaction with strong acids/oxidizers | Store in dedicated cabinets away from acidic waste streams. |
Section 2: Operational Safety & Handling Workflow
To ensure a self-validating safety system, researchers must integrate hazard assessment directly into their experimental workflow. All handling must align with the standards outlined in[3].
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle the compound inside a certified, properly calibrated chemical fume hood to prevent the inhalation of airborne particulates or volatile aerosols.
-
Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-retardant lab coat, tightly fitting safety goggles, and nitrile gloves. For bulk transfers (>100 g), a full face shield is required.
-
Static Mitigation: If handling the compound as a dry powder, ensure all spatulas and weighing balances are grounded to prevent static discharge, which could ignite suspended organic dust.
-
In-Process Decontamination: Keep a mild neutralizing agent (e.g., dilute citric acid) nearby to quickly neutralize small trace residues on spatulas or glassware before they are transferred to the washing station.
Section 3: Spill Response & Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Protocol:
-
Isolate the Area: Immediately restrict access to the spill zone. If the spill is large (>500 mL or >500 g), evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Don PPE: Ensure appropriate respiratory protection (e.g., a half-mask respirator with organic vapor/acid gas cartridges) is worn before approaching the spill zone.
-
Containment: Surround the spill with an[1]. Do not use combustible materials like sawdust, which may react exothermically with the basic amine.
-
Neutralization and Absorption: Carefully sweep the absorbed mixture using non-sparking tools to avoid generating airborne dust.
-
Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Collect all wash water as hazardous waste.
Caption: Decision tree and operational workflow for chemical spill response and decontamination.
Section 4: Waste Segregation & Disposal Protocol
The disposal of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL must comply with strict environmental regulations regarding fluorinated organics. The EPA notes that compared to their chlorinated counterparts due to the extreme strength of the C-F bond[4].
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound (including reaction filtrates, contaminated solvents, and absorbed spill materials) in a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE). Crucial: Segregate this strictly as Halogenated Organic Waste. [5].
-
Labeling: Clearly label the container with "Hazardous Waste," specifying "Halogenated Organic Waste - Contains Fluorinated Amino Alcohol." Include the accumulation start date.
-
Satellite Accumulation: Store the waste in a designated[6]. Ensure secondary containment is used to catch potential leaks.
-
High-Temperature Incineration: Transfer the waste to the Central Accumulation Area (CAA) within the regulatory timeframe (e.g., 90 days for Large Quantity Generators)[6]. The ultimate disposal method must be high-temperature chemical incineration. Decomposing stable fluorinated organics[4]. The incinerator must be equipped with flue gas scrubbers to capture the resulting hydrogen fluoride (HF) as an alkali-fluoride salt.
Caption: Workflow for the segregation, storage, and destruction of fluorinated waste.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]
-
Nippon Nyukazai Co., Ltd. AMINO ALCOHOL Safety Data Sheet Guidelines. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. URL: [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. URL:[Link]
Sources
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